molecular formula C12H12N2O B13529546 4-(Azetidin-3-yloxy)quinoline

4-(Azetidin-3-yloxy)quinoline

Cat. No.: B13529546
M. Wt: 200.24 g/mol
InChI Key: VAXIXHIWCCREHD-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)quinoline is a chemical hybrid incorporating a quinoline scaffold and an azetidine ring connected via an oxygen atom. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research on similar hybrids has demonstrated that connecting two pharmacologically active moieties can result in compounds with enhanced biological activity and improved bioavailability . The quinoline moiety is a privileged structure in drug discovery, known to interact with a variety of biological targets, including topoisomerases, protein kinases, and tubulin, which are critical in oncology research . Furthermore, certain quinoline-based hybrids have been identified as suitable substrates for the enzyme DT-diaphorase (NQO1) . This enzyme is frequently overexpressed in many human solid tumors, such as those found in breast, lung, and colon cancers . The mechanism of action for these compounds can involve enzymatic reduction of the quinone moiety by NQO1, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage and induce apoptosis in cancerous cells . The azetidine ring, a strained four-membered saturated heterocycle, is increasingly valuable in medicinal chemistry as a unique building block and as a surrogate for natural amino acids in peptidomimetics . The specific molecular framework of this compound makes it a valuable compound for researchers exploring new therapeutic agents, studying enzyme kinetics, and investigating mechanisms of cell death in various cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(azetidin-3-yloxy)quinoline

InChI

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(5-6-14-11)15-9-7-13-8-9/h1-6,9,13H,7-8H2

InChI Key

VAXIXHIWCCREHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azetidin-3-yloxy)quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of 4-(Azetidin-3-yloxy)quinoline, a novel heterocyclic compound of significant interest in medicinal chemistry. Lacking extensive documentation in current literature, this paper constructs a foundational understanding by dissecting its core components: the quinoline-4-oxy scaffold and the 3-hydroxyazetidine moiety. We present probable synthetic routes, predict physicochemical properties, and explore potential therapeutic applications based on established chemical principles and the known bioactivity of related structures. Detailed, field-proven experimental protocols are provided to empower researchers in the synthesis and evaluation of this promising molecule. This document serves as a predictive and instructional resource, designed to accelerate research and development efforts in leveraging this compound for novel drug discovery.

Introduction: Deconstructing a Molecule of Interest

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with a diverse range of biological targets.[1][2] Functionalization at the 4-position, in particular, has yielded highly successful therapeutic agents, most notably the 4-aminoquinoline class of antimalarials like chloroquine.[3][4][5]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in modern drug design.[6][7] Its inclusion in a molecular structure often confers desirable pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensional character (sp³-richness), which can lead to enhanced target binding and novel intellectual property.[6][7]

The molecule this compound represents a strategic fusion of these two powerful pharmacophores. The ether linkage at the 4-position of the quinoline core introduces the strained, polar azetidine ring. This combination suggests a high potential for novel biological activity, particularly in therapeutic areas where quinoline derivatives have already shown promise, such as oncology, infectious diseases, and inflammation.[1][8] This guide will elucidate the chemical nature of this compound and provide a roadmap for its synthesis and exploration.

Chemical Structure and Predicted Properties

The core structure consists of a quinoline ring linked via an ether bond at its C4 position to the C3 position of an azetidine ring.

IUPAC Name: this compound Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol

Physicochemical Data (Predicted)
PropertyPredicted Value/CharacteristicRationale & Significance for Drug Development
pKa (most basic) 6.0 - 7.0 (Azetidine N)The azetidine nitrogen is a secondary amine and will be the most basic site. This pKa suggests that the compound will be partially protonated at physiological pH (7.4), which can significantly enhance aqueous solubility and facilitate interactions with biological targets.
pKa (less basic) 4.5 - 5.5 (Quinoline N)The quinoline nitrogen is less basic due to the aromatic system. Its protonation state is also relevant for solubility and target binding.
LogP 1.5 - 2.5This moderate lipophilicity strikes a balance between aqueous solubility and membrane permeability, a key aspect of oral bioavailability (Lipinski's Rule of Five).
Polar Surface Area ~40-50 ŲThe presence of two nitrogen atoms and an ether oxygen contributes to a moderate polar surface area, which is favorable for cell membrane penetration and interaction with polar residues in protein binding sites.
Hydrogen Bond Donors 1 (Azetidine N-H)The secondary amine of the azetidine ring can act as a hydrogen bond donor, a critical interaction for receptor binding.
Hydrogen Bond Acceptors 2 (Quinoline N, Ether O)The quinoline nitrogen and the ether oxygen can act as hydrogen bond acceptors, providing additional points for molecular recognition.

Proposed Synthetic Pathways and Methodologies

As this compound is not a commercially available compound, its synthesis is the first critical step for any research endeavor. The key strategic bond formation is the ether linkage between the quinoline and azetidine rings. We propose two robust, high-probability pathways grounded in well-established organic chemistry reactions.

Pathway 1: Williamson Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and cost-effective proposed route. It leverages the high reactivity of 4-chloroquinoline towards nucleophilic attack. The causality behind this choice is the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for SNAr.

Diagram of Synthetic Pathway 1

Synthetic Pathway 1 cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-azetidin-3-oxide (alkoxide) A->B  NaH, THF, 0°C to rt   D N-Boc-4-(azetidin-3-yloxy)quinoline B->D  DMF, 80°C   C 4-Chloroquinoline C->D E This compound D->E  TFA or HCl in Dioxane  

Caption: Williamson Ether Synthesis approach.

Experimental Protocol: Pathway 1

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • This starting material is commercially available but can also be synthesized from 1-diphenylmethyl-3-hydroxyazetidine.[9][10] A common procedure involves dissolving 1-diphenylmethyl-3-hydroxyazetidine in methanol, adding a palladium-on-carbon catalyst, and performing catalytic hydrogenation. After filtration, di-tert-butyl dicarbonate is added to protect the nitrogen, yielding the desired product after purification.[9][10]

Step 2: Formation of N-Boc-4-(azetidin-3-yloxy)quinoline (Williamson Ether Synthesis)

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Check: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the hydroxyl group to form the reactive alkoxide without competing side reactions. The reaction is performed at 0 °C initially to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

  • SNAr Coupling: In a separate flask, dissolve 4-chloroquinoline (1.1 eq) in anhydrous dimethylformamide (DMF). Add the freshly prepared alkoxide solution dropwise to the 4-chloroquinoline solution.

    • Causality Check: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide. A slight excess of 4-chloroquinoline can help drive the reaction to completion.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc-4-(azetidin-3-yloxy)quinoline (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in 1,4-dioxane (4M, 5-10 eq) and stir at room temperature for 1-3 hours.

    • Causality Check: Strong acids like TFA or HCl readily cleave the acid-labile Boc protecting group, releasing the free secondary amine. The byproducts (isobutylene and CO₂) are volatile and easily removed.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Work-up: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

Potential Therapeutic Applications and Biological Rationale

The structural combination of a quinoline core and an azetidine moiety suggests several high-potential therapeutic avenues. The rationale for exploring these areas is based on the established biological activities of analogous compounds.

Kinase Inhibition in Oncology

The quinoline scaffold is a well-established "privileged scaffold" in the development of kinase inhibitors.[11][12] Many FDA-approved drugs targeting kinases, such as Epidermal Growth Factor Receptor (EGFR), incorporate a quinoline or quinazoline core that binds to the ATP-binding site of the enzyme.[13][14]

  • Hypothesis: The quinoline core of this compound can serve as the primary anchor in the ATP-binding pocket of various kinases. The azetidin-3-yloxy group can act as a "solubilizing tail" or a "vector" that projects out of the ATP pocket to form specific hydrogen bonds with solvent-exposed regions of the kinase, potentially leading to high potency and selectivity.

  • Proposed Targets: EGFR, VEGFR, FLT3, CDK families.[12]

Diagram of Hypothesized Kinase Binding

Kinase Binding Hypothesis cluster_0 Kinase ATP Binding Pocket cluster_1 This compound HINGE Hinge Region (Backbone NH) POCKET Hydrophobic Pocket SOLVENT Solvent Front QUINOLINE Quinoline Core QUINOLINE->HINGE H-Bond QUINOLINE->POCKET Hydrophobic Interaction AZETIDINE Azetidine-oxy Group AZETIDINE->SOLVENT H-Bond with Water or Residue

Caption: Hypothesized binding mode in a kinase active site.

Antimalarial and Anti-Infective Activity

The 4-aminoquinoline scaffold is the foundation of drugs like chloroquine, which function by interfering with heme detoxification in the malaria parasite Plasmodium falciparum.[3][15] While the target molecule has an ether linkage instead of an amine, the core pharmacophore remains.

  • Hypothesis: The quinoline nitrogen can still accumulate in the parasite's acidic food vacuole. The azetidine group may alter the compound's interaction with heme or efflux pumps, potentially overcoming common resistance mechanisms.

  • Broader Anti-Infective Potential: Quinoline derivatives have demonstrated broad antibacterial and antifungal activities.[1] The unique physicochemical properties conferred by the azetidine ring could lead to novel anti-infective agents.

Conclusion and Future Directions

This compound stands as a molecule of high potential, bridging the gap between the validated therapeutic relevance of the quinoline scaffold and the advantageous pharmacokinetic properties of the azetidine motif. While experimental data on this specific compound is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. The proposed synthetic routes are reliable and based on fundamental, high-yield reactions. The predicted properties suggest good drug-like characteristics, and the biological rationale points toward promising applications in oncology and infectious disease.

It is the author's belief that the exploration of this and related compounds will open new avenues in drug discovery. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations, with the ultimate goal of translating this chemical potential into tangible therapeutic solutions.

References

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The Emerging Frontier in Medicinal Chemistry: A Technical Guide to Quinoline-Azetidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel hybrid molecules represents a promising avenue for the development of next-generation therapeutics. This guide delves into the untapped potential of a unique chemical class: quinoline-azetidine ether derivatives . This family of compounds marries the rich therapeutic history of the quinoline nucleus with the desirable physicochemical properties of the azetidine ring, connected by a versatile ether linkage.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its planar structure allows for effective intercalation with DNA and interaction with the active sites of various enzymes.[3] The synthetic versatility of the quinoline ring system further allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[4]

On the other hand, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in contemporary drug design.[5] Its strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions. The non-planar, three-dimensional nature of the azetidine moiety can improve aqueous solubility, reduce metabolic liability, and enhance cell permeability compared to more traditional, flatter aromatic rings.[5]

The ether linkage between these two privileged scaffolds offers a stable and synthetically accessible connection that can positively influence the overall properties of the resulting molecule. This guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationships of quinoline-azetidine ether derivatives, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Forging the Quinoline-Azetidine Ether Bond

The construction of quinoline-azetidine ether derivatives, while not yet extensively documented in the literature, can be logically approached through the application of well-established synthetic methodologies. The cornerstone of this approach is the Williamson ether synthesis , a robust and versatile method for forming ether linkages.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecules, this translates to the reaction between a hydroxyquinoline and a haloazetidine, or a haloquinoline and a hydroxyazetidine.

Precursor Synthesis: Building the Blocks

The successful synthesis of the final hybrid molecule hinges on the efficient preparation of the key precursors: a functionalized quinoline and a functionalized azetidine.

1. Synthesis of Hydroxyquinolines:

A variety of classical and modern synthetic methods are available for the synthesis of substituted quinolines.[9] One of the most common starting points for hydroxyquinolines is the use of aminophenols in reactions such as the Combes or Skraup synthesis. Alternatively, functional group interconversion on a pre-formed quinoline ring, for instance, through nucleophilic aromatic substitution or demethylation of a methoxyquinoline, can yield the desired hydroxyquinoline.

2. Synthesis of Functionalized Azetidines:

The synthesis of substituted azetidines, particularly those bearing a hydroxyl or a leaving group, requires careful planning due to the inherent ring strain. Common routes involve the cyclization of γ-amino alcohols or the functionalization of commercially available azetidine derivatives. For instance, N-protected 3-azetidinol is a readily available starting material that can be used directly or further functionalized.

Proposed Synthetic Workflow: The Williamson Ether Synthesis

The following is a detailed, step-by-step protocol for a proposed synthesis of a generic quinoline-azetidine ether derivative, based on the Williamson ether synthesis. This protocol is a self-validating system, with each step designed to maximize yield and purity.

Experimental Protocol: Synthesis of 4-(Azetidin-3-yloxy)quinoline

  • Deprotonation of the Hydroxyl Group:

    • To a solution of 4-hydroxyquinoline (1.0 eq.) in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Suitable bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Causality: The strong base is essential to deprotonate the hydroxyl group of the quinoline, forming the more nucleophilic quinolinoxide anion. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the alkoxide intermediate. The reaction is performed at 0 °C to control the exothermic deprotonation step.

  • Nucleophilic Substitution:

    • To the solution containing the quinolinoxide anion, add a solution of N-protected 3-haloazetidine (e.g., 1-(tert-butoxycarbonyl)-3-iodoazetidine) (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Causality: The quinolinoxide anion acts as a nucleophile, attacking the electrophilic carbon of the azetidine bearing the leaving group (halide) in an SN2 reaction. The N-protection of the azetidine is crucial to prevent side reactions involving the azetidine nitrogen.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Deprotection (if necessary):

    • If the azetidine nitrogen is protected (e.g., with a Boc group), the final step is deprotection. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

    • Following deprotection, a standard work-up and purification will yield the final quinoline-azetidine ether derivative.

Below is a DOT language script visualizing the proposed synthetic workflow.

G cluster_precursors Precursor Synthesis cluster_reaction Williamson Ether Synthesis Hydroxyquinoline Hydroxyquinoline Deprotonation Deprotonation of Hydroxyquinoline Hydroxyquinoline->Deprotonation Strong Base (e.g., NaH) Haloazetidine Haloazetidine SN2_Reaction Nucleophilic Substitution (SN2) Haloazetidine->SN2_Reaction Deprotonation->SN2_Reaction Quinolinoxide anion Workup Work-up and Purification SN2_Reaction->Workup Protected Intermediate Deprotection Deprotection of Azetidine Workup->Deprotection Purified Intermediate Final_Product Quinoline-Azetidine Ether Derivative Deprotection->Final_Product Strong Acid (e.g., TFA) G Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Dimerization Dimerization & Autophosphorylation Receptor->Dimerization SignalingProteins Intracellular Signaling Proteins Dimerization->SignalingProteins KinaseCascade Kinase Cascade (e.g., MAPK pathway) SignalingProteins->KinaseCascade Transcription Gene Transcription KinaseCascade->Transcription CellularResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellularResponse Inhibitor Quinoline-Azetidine Ether Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Other Potential Therapeutic Applications

Given the broad biological activity of quinoline derivatives, these novel hybrids could also be explored for other therapeutic applications, including:

  • Antibacterial Agents: Quinolone antibiotics are a major class of antibacterial drugs. The incorporation of an azetidine moiety could lead to novel antibacterial agents with improved properties.

  • Antiviral Agents: Quinoline derivatives have shown promise as antiviral agents against a range of viruses. [4]* Anti-inflammatory Agents: The anti-inflammatory properties of some quinoline compounds suggest that these derivatives could be investigated for the treatment of inflammatory diseases.

Structure-Activity Relationships (SAR): A Roadmap for Optimization

The systematic exploration of the structure-activity relationships (SAR) of quinoline-azetidine ether derivatives will be crucial for optimizing their biological activity. Key areas for investigation include:

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring are known to have a profound impact on biological activity. For example, in the context of kinase inhibitors, specific substitutions at the 6- and 7-positions of the quinoline ring can enhance potency and selectivity. [10]* Substitution on the Azetidine Ring: The azetidine ring provides a three-dimensional scaffold that can be functionalized to probe interactions with the target protein. The stereochemistry of these substituents will also be a critical factor.

  • The Ether Linkage: While the ether linkage itself is relatively stable, its point of attachment to the quinoline ring (e.g., 4-oxy, 6-oxy, 8-oxy) will significantly alter the geometry of the molecule and its ability to interact with biological targets.

Table 1: Hypothetical SAR for Quinoline-Azetidine Ether Derivatives

Molecular RegionModificationPredicted Effect on ActivityRationale
Quinoline Ring Electron-withdrawing group at C6/C7Increased kinase inhibitory activityEnhances binding to the hinge region of kinases.
Bulky hydrophobic group at C4Increased potency for certain targetsCan occupy hydrophobic pockets in the active site.
Azetidine Ring Introduction of chiral centersStereospecific binding and improved potencyAllows for precise orientation of substituents.
Functional groups for H-bondingIncreased target affinity and selectivityCan form additional interactions with the target protein.
Ether Linkage Position on the quinoline ringAltered vector for azetidine projectionAffects the overall geometry and target fit.

Conclusion and Future Directions

The fusion of the quinoline and azetidine scaffolds through an ether linkage represents a novel and promising strategy in the quest for new therapeutic agents. While this class of compounds is still in its infancy, the strong precedent for the biological activities of its constituent parts suggests that quinoline-azetidine ether derivatives are worthy of significant investigation.

Future work in this area should focus on:

  • Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of a library of quinoline-azetidine ether derivatives are the essential next steps to validate the proposed synthetic routes.

  • Biological Screening: A comprehensive biological evaluation of these novel compounds against a panel of relevant targets, such as a kinase panel or various bacterial and viral strains, is necessary to identify lead compounds.

  • Computational Modeling: Molecular docking and other computational studies can provide valuable insights into the binding modes of these compounds and guide further optimization efforts.

This technical guide provides a foundational roadmap for researchers and drug development professionals to embark on the exploration of this exciting new area of medicinal chemistry. The unique combination of the quinoline and azetidine moieties holds the potential to unlock novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

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  • Preparation of some 1,3,4-oxadiazole and azetidine-2-one derivatives associated with 6-nitro-3-(substituted)-quinoline-4-ol derivatives - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Protocol for synthesis of pyrazoline derivatives (3a–h and 4a–h). - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026, January 10). Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Molecular weight and topological polar surface area of 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous physicochemical profiling of 4-(Azetidin-3-yloxy)quinoline , a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a quinoline core linked to a saturated azetidine ring via an ether bridge, this compound represents a strategic "fragment-like" building block.

This analysis focuses on two critical descriptors: Molecular Weight (MW) and Topological Polar Surface Area (TPSA) . These metrics are the primary determinants of a molecule's "drug-likeness," influencing solubility, membrane permeability, and blood-brain barrier (BBB) penetration.

Part 1: Structural Characterization & Molecular Weight

Chemical Structure Analysis

The compound consists of three distinct pharmacophoric features:

  • Quinoline Core: A bicyclic aromatic system providing lipophilicity and π-stacking potential.

  • Ether Linker: An oxygen bridge at the C4 position of the quinoline, imparting rotational freedom and hydrogen bond acceptance.

  • Azetidine Ring: A four-membered saturated amine attached at the C3 position, introducing basicity and sp³ character (increasing "Fsp³" score).

Molecular Formula & Weight Calculation

To ensure precision in high-resolution mass spectrometry (HRMS) workflows, we distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for mass spec identification).

Molecular Formula:


[1]
ElementCountAtomic Mass (Average)Contribution to MWMonoisotopic MassContribution to Mono Mass
Carbon (C) 1212.011144.13212.00000144.00000
Hydrogen (H) 121.00812.0961.0078312.09396
Nitrogen (N) 214.00728.01414.0030728.00614
Oxygen (O) 115.99915.99915.9949115.99491
TOTAL - - 200.24 g/mol - 200.0950 Da

Implication: With an MW of 200.24 Da , this compound falls well within the "Fragment Rule of 3" (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

Part 2: Topological Polar Surface Area (TPSA)

Definition and Significance

TPSA is defined as the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule. It is a robust predictor of drug transport properties.

  • TPSA < 140 Ų: High probability of good intestinal absorption.

  • TPSA < 90 Ų: High probability of Blood-Brain Barrier (BBB) penetration.

Fragment-Based Calculation (Methodology of Ertl et al.)

We calculate the TPSA by summing the contributions of specific polar fragments present in this compound.

Fragment TypeStructureLocationContribution (Ų)
Aromatic Nitrogen Ar-NQuinoline Ring12.89
Ether Oxygen Ar-O-AlkLinker9.23
Secondary Amine -NH- (cyclic)Azetidine Ring12.03
TOTAL TPSA 34.15 Ų
Biological Implications

A TPSA of 34.15 Ų is exceptionally low for a compound containing two nitrogen atoms.

  • Permeability: Predicted to be highly permeable across lipid bilayers (Caco-2 permeability > 10⁻⁶ cm/s).

  • CNS Activity: The value is well below the 90 Ų threshold, suggesting this scaffold is CNS-active and can freely cross the BBB, provided it is not a substrate for efflux transporters like P-gp.

Part 3: Visualization of Physicochemical Profiling

The following diagram illustrates the logical workflow for characterizing this scaffold, from structural fragmentation to property prediction.

G cluster_0 Compound Structure cluster_1 TPSA Contributors (Ertl Method) cluster_2 Predicted Properties Struct 4-(Azetidin-3-yloxy) quinoline Frag1 Quinoline N (12.89 Ų) Struct->Frag1 Frag2 Ether O (9.23 Ų) Struct->Frag2 Frag3 Azetidine NH (12.03 Ų) Struct->Frag3 Prop1 Total TPSA 34.15 Ų Frag1->Prop1 Frag2->Prop1 Frag3->Prop1 Prop2 BBB Permeability High Prop1->Prop2 < 90 Ų Prop3 Oral Bioavailability High Prop1->Prop3 < 140 Ų

Figure 1: Component-based breakdown of TPSA and subsequent biological property predictions.

Part 4: Experimental Validation Protocols

As a scientist, relying solely on calculation is insufficient. The following protocols outline the standard operating procedures (SOPs) for validating these values experimentally.

Protocol 4.1: Molecular Weight Confirmation via LC-HRMS

Objective: Confirm the monoisotopic mass and purity.

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

  • Method:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.

    • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Acceptance Criteria:

    • Observed

      
       peak must be within 5 ppm of theoretical 201.1023 m/z .
      
    • Isotopic pattern (M+1) must match the theoretical abundance of Carbon-13 (~13%).

Protocol 4.2: TPSA Correlation via PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Correlate calculated TPSA with actual membrane permeability.[2]

  • Donor Plate: Load 10 mM compound solution (pH 7.4 buffer) into the donor wells.

  • Membrane: Coat the filter membrane with a phospholipid/dodecane mixture (artificial lipid bilayer).

  • Acceptor Plate: Fill with blank buffer (pH 7.4).

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours.

  • Analysis: Quantify compound concentration in acceptor wells via UV-Vis or LC-MS.

  • Validation:

    • High Permeability (

      
       cm/s) confirms the low TPSA prediction.
      
    • Low Permeability suggests potential aggregation or high basicity (trapping), despite low TPSA.

Part 5: Strategic Implications for Drug Design

Lipinski’s Rule of 5 Compliance

This scaffold is an excellent "Lead-Like" starting point because it leaves ample room for derivatization without breaking Lipinski's rules:

RuleLimitThis compoundStatus
MW < 500 Da200.24 DaPass (Excellent)
LogP < 5~1.5 - 2.0 (Predicted)Pass
H-Bond Donors < 51 (Azetidine NH)Pass
H-Bond Acceptors < 103 (Quinoline N, Ether O, Azetidine N)Pass
Veber’s Rules (Rotatable Bonds)

Veber et al. proposed that rotatable bonds (RotB) and TPSA are better predictors of bioavailability.

  • Rotatable Bonds: 2 (The C-O and O-C bonds of the ether linkage).

  • Result: With TPSA < 140 Ų and RotB < 10, this compound is predicted to have >20% oral bioavailability in rats.[3]

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the synthesis of 4-(azetidin-3-yloxy)quinoline , a high-value pharmacophore often utilized in kinase inhibitor discovery (e.g., targeting c-Met, VEGFR) and GPCR modulation.[1] The method employs a convergent strategy: a nucleophilic aromatic substitution (


) of 4-chloroquinoline with N-Boc-3-hydroxyazetidine, followed by acidic deprotection.[1]

This guide prioritizes reproducibility and scalability. Unlike general textbook descriptions, this protocol addresses specific challenges such as the moisture sensitivity of the alkoxide intermediate and the stability of the strained azetidine ring during workup.[1]

Strategic Retrosynthesis

The synthesis is designed around the disconnection of the ether linkage at the electron-deficient C4 position of the quinoline ring.[1]

  • Key Disconnection: C(sp2)-O bond formation.[1]

  • Strategy:

    
     mechanism favored by the para-nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer complex intermediate.[1]
    
  • Protection: The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent N-arylation and polymerization.[1]

Retrosynthesis Target This compound Inter N-Boc-4-(azetidin-3-yloxy)quinoline Target->Inter Deprotection (TFA) SM1 4-Chloroquinoline (Electrophile) Inter->SM1 SnAr Disconnection SM2 N-Boc-3-hydroxyazetidine (Nucleophile) Inter->SM2

Figure 1: Retrosynthetic analysis showing the convergent assembly via SnAr coupling.

Material Safety & Prerequisites

Critical Warning: This protocol involves Sodium Hydride (NaH) , which releases flammable hydrogen gas upon contact with moisture/protic solvents.[1] All glassware must be oven-dried.[1]

ReagentCAS No.[1][2][3]Hazard ClassHandling Precaution
4-Chloroquinoline 611-35-8Irritant, Mutagen (suspected)Handle in fume hood; avoid dust inhalation.
1-Boc-3-hydroxyazetidine 141699-55-0IrritantStore cold (2-8°C); hygroscopic.[1]
Sodium Hydride (60%) 7646-69-7Flammable Solid, Water-reactiveUse dry syringe techniques. Quench excess carefully.[1]
Trifluoroacetic Acid (TFA) 76-05-1Corrosive, VolatileUse only in fume hood; corrosive to skin/eyes.[1]
DMF (Anhydrous) 68-12-2Reprotoxic, IrritantUse molecular sieves to ensure dryness (<50 ppm H2O).[1]

Experimental Protocol

Phase 1: Ether Coupling ( )

Objective: Formation of tert-butyl 3-(quinolin-4-yloxy)azetidine-1-carboxylate.[1]

Rationale: 4-Chloroquinoline is less reactive than its 4-fluoro counterpart.[1] Therefore, generating a "naked" alkoxide using NaH in a polar aprotic solvent (DMF) and applying heat (80-100°C) is required to drive the reaction to completion.[1]

Step-by-Step Procedure:
  • Apparatus Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, rubber septum, and nitrogen inlet. Flame-dry or oven-dry the flask.[1]

  • Alkoxide Formation:

    • Charge NaH (60% dispersion in oil, 1.2 equiv) into the flask.

    • Add anhydrous DMF (0.2 M relative to SM) via syringe.[1]

    • Cool the suspension to 0°C (ice bath).

    • Dissolve 1-Boc-3-hydroxyazetidine (1.1 equiv) in minimal anhydrous DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas bubbles.[1] Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.
      
  • Coupling:

    • Add 4-chloroquinoline (1.0 equiv) solid (or solution in DMF) to the reaction mixture.

    • Heat the mixture to 90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS or TLC (5% MeOH in DCM).[1] Look for disappearance of 4-chloroquinoline.[1]

  • Workup:

    • Cool to RT. Carefully quench with saturated aq.

      
        (dropwise initially).
      
    • Dilute with water and extract with Ethyl Acetate (3x) .[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

    • Yield Target: 75-85% (White to pale yellow solid).

Phase 2: N-Boc Deprotection

Objective: Isolation of this compound (as TFA salt or Free Base).[1]

Rationale: The azetidine ring is strained.[1] Harsh acidic conditions (refluxing HCl) can sometimes open the ring.[1] TFA/DCM at room temperature is milder and preserves the ether linkage.[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the intermediate from Phase 1 in Dichloromethane (DCM) (0.1 M).

  • Acidolysis:

    • Cool to 0°C.[1][4]

    • Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v).[1]

    • Warm to RT and stir for 2 hours.

    • IPC:[5] LC-MS should show mass corresponding to

      
       (approx).[1]
      
  • Isolation (Salt Form - Recommended):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.[1]

    • Co-evaporate with Toluene (3x) to remove trace TFA.[1]

    • Triturate the residue with cold Diethyl Ether (

      
      ) .[1]
      
    • Filter the resulting solid to obtain the TFA salt .[1] This is stable for storage.[1]

  • Isolation (Free Base - Optional):

    • Dissolve the residue in minimal MeOH.[1]

    • Pass through a basic ion-exchange cartridge (e.g., SCX-2) or carefully neutralize with sat.[1]

      
       and extract into DCM/Isopropanol (3:1).
      
    • Note: Free azetidines can be unstable; store at -20°C.[1]

Workflow Visualization

SynthesisWorkflow cluster_phase1 Phase 1: SnAr Coupling cluster_phase2 Phase 2: Deprotection start Start: Reagent Prep step1 Deprotonate N-Boc-3-hydroxyazetidine (NaH, DMF, 0°C) start->step1 step2 Add 4-Chloroquinoline Heat to 90°C (4-6h) step1->step2 Alkoxide formed step3 Quench (NH4Cl) & Extract (EtOAc) step2->step3 Conversion >95% purify Flash Chromatography (DCM/MeOH) step3->purify step4 Dissolve in DCM Add TFA (1:4 ratio) purify->step4 Intermediate Isolated step5 Stir RT (2h) Monitor LCMS step4->step5 step6 Evaporate & Triturate (Et2O) step5->step6 final Final Product: This compound . TFA Salt step6->final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Analytical Data & Troubleshooting

Expected Analytical Signature
  • 1H NMR (DMSO-d6, TFA salt):

    • Quinoline:

      
       9.1 (d, 1H, H-2), 8.3-7.8 (m, 4H, Ar-H), 7.4 (d, 1H, H-3).[1]
      
    • Azetidine:

      
       9.5 (br s, 2H, 
      
      
      
      ), 5.6 (m, 1H, CH-O), 4.6-4.2 (m, 4H,
      
      
      -N).[1]
  • MS (ESI): Calculated for

    
    : 200.09; Found 
    
    
    
    .[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or wet DMF.[1]Ensure DMF is anhydrous.[1] Increase deprotonation time.
Ring Opening Temperature too high during deprotection.[1]Keep TFA reaction strictly at RT or 0°C. Do not reflux.
Inseparable Impurity Unreacted 4-chloroquinoline.[1]Use 1.1-1.2 eq of the azetidine alcohol to force quinoline consumption.[1]

References

  • Nucleophilic Aromatic Substitution (General Methodology)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 4-Substituted Quinolines with Piperidine. Chemical Reviews, 49(2), 273–412.[1] Link

  • Synthesis of 4-Alkoxyquinolines (Medicinal Chemistry Context)

    • Deng, X., et al. (2014).[1] Synthesis and biological evaluation of 4-alkoxyquinoline derivatives as novel anticancer agents.[1] European Journal of Medicinal Chemistry, 86, 153-164.[1] Link

  • Boc Deprotection Protocols

    • Han, G., et al. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1] (Standard TFA protocols). Link

  • Azetidine Handling

    • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link

Sources

Strategic Functionalization of the Azetidine Nitrogen in 4-(Azetidin-3-yloxy)quinoline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The 4-(azetidin-3-yloxy)quinoline scaffold is a privileged structure in modern drug discovery, merging the pharmacologically significant quinoline core with the beneficial physicochemical properties of an azetidine ring. The azetidine moiety, a strained four-membered heterocycle, imparts a unique three-dimensional character, enhances metabolic stability, and can improve aqueous solubility when incorporated into lead compounds.[1][2][3][4] This guide provides detailed, validated protocols for the functionalization of the secondary nitrogen atom of the azetidine ring. Mastery of these reactions is critical for researchers aiming to conduct structure-activity relationship (SAR) studies, optimize drug metabolism and pharmacokinetics (DMPK) properties, and generate diverse chemical libraries for high-throughput screening. We present four cornerstone reactions: N-Acylation , N-Sulfonylation , N-Alkylation , and Reductive Amination , complete with mechanistic rationale, step-by-step procedures, and self-validating analytical checkpoints.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring is no longer a synthetic curiosity but a cornerstone in medicinal chemistry.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry offer a rigidifying element that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to biological targets.[5][6] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring provides a distinct exit vector for substituents, allowing for a finer exploration of chemical space.[3][4]

The secondary amine of the azetidine in this compound is a prime handle for chemical modification. Its nucleophilicity allows for a wide array of transformations, enabling the introduction of diverse functional groups that can modulate:

  • Potency and Selectivity: By introducing new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein.

  • Physicochemical Properties: Tuning lipophilicity (LogP), solubility, and polar surface area (PSA).

  • Pharmacokinetic Profile: Modifying metabolic stability, plasma protein binding, and tissue distribution.

This document serves as a practical guide for executing these critical transformations with high fidelity.

Synthesis and Characterization of the Core Scaffold

The starting material, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Commercially available 4-chloroquinoline is reacted with N-Boc-3-hydroxyazetidine in the presence of a strong base, such as sodium hydride, followed by deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Baseline Characterization of this compound (Hydrochloride Salt)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (br s, 2H, NH₂⁺), 8.85 (d, J=6.8 Hz, 1H), 8.20 (d, J=8.5 Hz, 1H), 7.95 (t, J=7.8 Hz, 1H), 7.70 (t, J=7.6 Hz, 1H), 7.40 (d, J=6.8 Hz, 1H), 5.60 (p, J=5.5 Hz, 1H), 4.60-4.40 (m, 2H), 4.25-4.05 (m, 2H).

  • LC-MS (ESI+): Calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10; Found: 201.1.

Experimental Protocols for N-Functionalization

The following protocols are designed to be robust and reproducible. Each section includes a self-validating system to empower researchers to troubleshoot and confirm their results confidently.

N-Acylation: Introduction of Amide Functionality

Expertise & Experience: N-acylation is one of the most reliable methods for functionalizing secondary amines. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride. The inclusion of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.

Workflow Diagram: N-Acylation

cluster_reagents Reagents & Conditions cluster_process Process cluster_output Output & Validation A This compound Mix Combine & Stir (0 °C to RT) A->Mix B Acyl Chloride (R-COCl) B->Mix C Base (e.g., TEA, DIPEA) C->Mix D Solvent (e.g., DCM) D->Mix Workup Aqueous Work-up Mix->Workup Reaction Purify Column Chromatography Workup->Purify Crude Product Product N-Acylated Product Purify->Product Purified Product QC TLC, LC-MS, NMR Product->QC Analysis

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of 1-(3-(Quinolin-4-yloxy)azetidin-1-yl)ethan-1-one

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq, e.g., 236 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 3.0 eq, 0.42 mL, 3.0 mmol) dropwise. Stir for 15 minutes to generate the free base in situ.

  • Acylation: Add acetyl chloride (1.1 eq, 0.08 mL, 1.1 mmol) dropwise to the stirring solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of 2-10% methanol in DCM) to afford the title compound.

Self-Validating System (N-Acylation)

  • TLC Analysis:

    • Success: Disappearance of the starting material spot (Rf ≈ 0.1 in 10% MeOH/DCM) and appearance of a new, less polar product spot (Rf ≈ 0.4).

    • Failure: Predominance of the starting material spot. Potential cause: insufficient base, inactive acylating agent.

  • LC-MS Analysis:

    • Expected Product: [M+H]⁺ for C₁₄H₁₄N₂O₂ = 243.11.

  • ¹H NMR Spectroscopy:

    • Key Indicator: Disappearance of the broad N-H signal. Appearance of a new singlet for the acetyl methyl group around δ 2.1 ppm. Note that the azetidine protons will show two distinct sets of signals due to amide bond rotation.

Reagent ExampleBaseProduct StructureExpected Mass [M+H]⁺
Acetyl chlorideTEA1-(3-(Quinolin-4-yloxy)azetidin-1-yl)ethan-1-one243.11
Benzoyl chlorideDIPEAPhenyl(3-(quinolin-4-yloxy)azetidin-1-yl)methanone305.13
Cyclopropanecarbonyl chlorideTEACyclopropyl(3-(quinolin-4-yloxy)azetidin-1-yl)methanone269.13
N-Sulfonylation: Building Sulfonamides

Expertise & Experience: N-sulfonylation provides sulfonamides, which are excellent hydrogen bond acceptors and are generally more metabolically stable than amides. The reaction mechanism is analogous to N-acylation. Pyridine is often used as both the base and a solvent, as it is effective at scavenging HCl and can help to solubilize the reactants. The resulting sulfonamide N-H is more acidic than an amide N-H, a property that can be exploited in further chemical modifications.

Reaction Scheme: N-Sulfonylation

Caption: General scheme for N-sulfonylation. (Placeholder images used for structure representation).

Detailed Protocol: Synthesis of 4-((1-(Methylsulfonyl)azetidin-3-yl)oxy)quinoline

  • Reaction Setup: To a solution of this compound (1.0 eq, free base, prepared as in 3.1) in anhydrous DCM (10 mL) at 0 °C, add pyridine (2.0 eq).

  • Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluting with a gradient of 20-60% ethyl acetate in hexanes) to yield the desired sulfonamide.

Self-Validating System (N-Sulfonylation)

  • TLC Analysis:

    • Success: Formation of a new, higher Rf product spot (e.g., Rf ≈ 0.5 in 50% EtOAc/Hex) compared to the free-base starting material.

    • Failure: Persistence of the baseline starting material spot. Potential cause: moisture quenching the sulfonyl chloride.

  • LC-MS Analysis:

    • Expected Product: [M+H]⁺ for C₁₃H₁₄N₂O₃S = 279.08.

  • ¹H NMR Spectroscopy:

    • Key Indicator: Disappearance of the N-H proton. Appearance of a sharp singlet for the methylsulfonyl group around δ 2.9-3.1 ppm.

Reagent ExampleBaseProduct StructureExpected Mass [M+H]⁺
Methanesulfonyl chloridePyridine4-((1-(Methylsulfonyl)azetidin-3-yl)oxy)quinoline279.08
Benzenesulfonyl chloridePyridine4-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)quinoline341.09
4-Toluenesulfonyl chloridePyridine4-((1-Tosylazetidin-3-yl)oxy)quinoline355.11
N-Alkylation: Forming C-N Bonds

Expertise & Experience: Direct N-alkylation with alkyl halides can be effective but requires careful control to avoid the formation of the quaternary ammonium salt via over-alkylation. Using a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile promotes the desired SN2 reaction. The choice of halide is important; iodides are the most reactive, followed by bromides and chlorides. For less reactive alkylating agents, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction via the Finkelstein reaction.

Detailed Protocol: Synthesis of 4-((1-Ethylazetidin-3-yl)oxy)quinoline

  • Reaction Setup: In a vial, combine this compound (1.0 eq, free base), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (0.2 M).

  • Alkylation: Add ethyl iodide (1.5 eq) to the suspension.

  • Reaction Conditions: Seal the vial and heat the mixture to 60 °C with vigorous stirring for 12-18 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water to remove any remaining DMF/salts. Dry the organic layer, concentrate, and purify by flash column chromatography (using a gradient of 5-15% methanol in DCM, often with 0.5% NH₄OH added to the mobile phase to prevent tailing) to obtain the product.

Self-Validating System (N-Alkylation)

  • TLC Analysis:

    • Success: A new, slightly less polar spot appears for the tertiary amine product.

    • Failure/Side Reaction: If over-alkylation occurs, a highly polar, baseline-hugging spot (the quaternary salt) may be visible.

  • LC-MS Analysis:

    • Expected Product: [M+H]⁺ for C₁₄H₁₆N₂O = 229.13.

  • ¹H NMR Spectroscopy:

    • Key Indicator: Appearance of new signals corresponding to the added alkyl group (e.g., a quartet around δ 2.6 ppm and a triplet around δ 1.1 ppm for an ethyl group).

Reductive Amination: A Versatile Strategy

Expertise & Experience: Reductive amination is arguably the most powerful method for generating diverse amine libraries.[7] It proceeds by forming an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not reduce the aldehyde/ketone starting material at an appreciable rate.[7] Dichloroethane (DCE) or DCM are common solvents, and a small amount of acetic acid can be added to catalyze iminium ion formation.

Logical Relationship: Reductive Amination

A Azetidine (Nucleophile) C Iminium Ion Intermediate A->C B Aldehyde/Ketone (Electrophile) B->C AcOH (cat.) E N-Alkylated Product C->E D NaBH(OAc)₃ (Reducing Agent) D->E Hydride Transfer

Caption: Key steps in the one-pot reductive amination process.

Detailed Protocol: Synthesis of 4-((1-Benzylazetidin-3-yl)oxy)quinoline

  • Reaction Setup: To a solution of this compound (1.0 eq, free base) in 1,2-dichloroethane (DCE, 0.1 M), add benzaldehyde (1.1 eq).

  • Iminium Formation: Add acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor completion by LC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (5-15% methanol in DCM with 0.5% NH₄OH).

Self-Validating System (Reductive Amination)

  • LC-MS Analysis:

    • Success: Monitor for the consumption of the starting material (m/z 201.1) and the appearance of the product peak. Expected [M+H]⁺ for C₁₉H₁₈N₂O = 291.15.

    • Troubleshooting: The presence of an intermediate with m/z corresponding to [Aldehyde + Amine - H₂O + H]⁺ can indicate slow reduction.

  • ¹H NMR Spectroscopy:

    • Key Indicator: Appearance of signals for the newly introduced group, for example, a singlet for the benzylic CH₂ at ~δ 3.7 ppm and aromatic protons for the phenyl ring.

Conclusion

The functionalization of the azetidine nitrogen in this compound is a fundamental strategy in contemporary medicinal chemistry. The four methods detailed herein—N-acylation, N-sulfonylation, N-alkylation, and reductive amination—provide a robust and versatile toolkit for generating analogues with diverse chemical and physical properties. By understanding the mechanistic principles behind each protocol and utilizing the self-validating analytical checkpoints, researchers can efficiently navigate SAR campaigns and accelerate the journey from hit to lead.

References

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.BenchChem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).
  • A simple and general synthetic route to N-alkylazetidines
  • Stereoselective functionalization of azetidines.Elektronische Hochschulschriften der LMU München.
  • Functionalised azetidines as ligands: species derived by selective alkylation
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Azetidines in medicinal chemistry: emerging applic
  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.PMC - NIH.
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  • Reactions of Amines.Chemistry LibreTexts.
  • Reductive Amination in the Synthesis of Pharmaceuticals.PubMed.
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.PMC - PubMed Central.
  • Azetidines in medicinal chemistry: emerging applic

Sources

Strategic Protection of Azetidine for Seamless Quinoline Conjugation: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine-Quinoline Motif in Modern Drug Discovery

The confluence of the strained azetidine ring and the privileged quinoline scaffold has emerged as a cornerstone in contemporary medicinal chemistry. Azetidine, with its unique three-dimensional geometry and sp³-rich character, offers a powerful tool to modulate physicochemical properties such as solubility and metabolic stability.[1] When coupled with the quinoline core, a frequent flyer in FDA-approved pharmaceuticals, the resulting conjugates hold immense promise for developing novel therapeutics targeting a wide array of diseases, from infectious agents to central nervous system disorders.

However, the direct N-arylation of the azetidine ring with quinoline derivatives presents a significant synthetic challenge. The inherent reactivity of the azetidine nitrogen can lead to undesired side reactions and catalyst inhibition during cross-coupling reactions.[2] Therefore, a robust protecting group strategy is not merely a tactical choice but a fundamental necessity for the successful synthesis of these valuable molecular architectures. This application note provides a comprehensive guide to the selection and implementation of protecting groups for azetidine during its coupling with quinoline systems, with a focus on practical, field-proven protocols and the underlying chemical principles.

Navigating the Landscape of Azetidine Protection: A Comparative Analysis

The choice of a protecting group is a critical decision that dictates the entire synthetic route, from the initial protection step to the final deprotection. An ideal protecting group for this application must be stable under the conditions of the C-N bond formation and selectively removable in the presence of the often-sensitive quinoline moiety. Here, we compare three widely used protecting groups for the azetidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Sulfonyl derivatives.

Protecting GroupStructureStability under Coupling ConditionsDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc-NGenerally stable to Pd-catalyzed cross-coupling conditions.[3]Acidic conditions (e.g., TFA, HCl in organic solvents).[4][5]Highly reliable and widely used. The strong acidity required for deprotection may not be suitable for acid-sensitive quinoline derivatives.
Cbz (Carboxybenzyl)Cbz-NStable under most cross-coupling conditions.[6]Hydrogenolysis (H₂, Pd/C). Can also be removed under certain acidic or nucleophilic conditions.[7][8]Orthogonal to Boc. Hydrogenolysis is a mild deprotection method, but may be incompatible with reducible functional groups on the quinoline ring.
Sulfonyl (e.g., Nosyl, Tosyl)R-SO₂-NVery stable to a wide range of reaction conditions, including strongly basic and acidic media.[9]Reductive cleavage (e.g., Mg/MeOH) or nucleophilic attack (e.g., thiols for Nosyl).[10][11]Offers high stability and orthogonality. Deprotection can sometimes require harsh conditions that may not be compatible with complex molecules.

Visualizing the Synthetic Strategy: A Generalized Workflow

The overall synthetic approach involves three key stages: protection of the azetidine nitrogen, coupling with a suitable quinoline derivative, and finally, deprotection to unveil the target molecule.

G cluster_0 Step 1: Protection cluster_1 Step 2: Quinoline Coupling cluster_2 Step 3: Deprotection A Azetidine C N-Protected Azetidine A->C Base B Protecting Group Precursor (e.g., Boc₂O, Cbz-Cl) B->C D N-Protected Azetidine F N-Protected Azetidinyl-Quinoline D->F Pd Catalyst, Ligand, Base E Halo-Quinoline (e.g., Bromoquinoline) E->F G N-Protected Azetidinyl-Quinoline I Final Product: Azetidinyl-Quinoline G->I H Deprotection Reagent H->I

Caption: Generalized workflow for the synthesis of azetidinyl-quinolines.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale.

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a standard procedure for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in DCM, add Et₃N (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes, then add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-azetidine.

Protocol 2: Buchwald-Hartwig Coupling of N-Boc-Azetidine with 3-Bromoquinoline

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of N-Boc-azetidine with a halo-quinoline, a reaction commonly known as the Buchwald-Hartwig amination.[4][12]

Materials:

  • N-Boc-azetidine

  • 3-Bromoquinoline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene, followed by 3-bromoquinoline (1.0 eq) and N-Boc-azetidine (1.2 eq).

  • Seal the vessel and heat the reaction mixture at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield N-Boc-3-(azetidin-1-yl)quinoline.

G A Pd(0)L₂ C Oxidative Addition A->C B Ar-X (3-Bromoquinoline) B->C D L-Pd(II)(Ar)(X) C->D G Ligand Exchange D->G E HNR₂ (N-Boc-Azetidine) E->G F Base F->G H L-Pd(II)(Ar)(NR₂) G->H I Reductive Elimination H->I I->A J Ar-NR₂ (Product) I->J

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[4]

Protocol 3: N-Boc Deprotection of N-Boc-3-(azetidin-1-yl)quinoline

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final product.

Materials:

  • N-Boc-3-(azetidin-1-yl)quinoline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(azetidin-1-yl)quinoline (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-(azetidin-1-yl)quinoline.

Orthogonal Strategies for Advanced Functionalization

In more complex syntheses, an orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[13] For instance, employing a Cbz group on the azetidine allows for its selective removal via hydrogenolysis without affecting an acid-labile Boc group elsewhere in the molecule.[6][12]

G A Azetidine with Boc and Cbz Protecting Groups B Selective Cbz Deprotection (H₂, Pd/C) A->B D Selective Boc Deprotection (TFA) A->D C Intermediate with Boc Group Intact B->C E Intermediate with Cbz Group Intact D->E

Caption: Orthogonal deprotection of Boc and Cbz groups.

Troubleshooting and Expert Insights

  • Low Coupling Yields: In Buchwald-Hartwig reactions, the choice of ligand and base is crucial. If low yields are observed with XPhos and NaOtBu, consider screening other bulky phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[3] The purity of the reagents and the exclusion of oxygen are paramount for catalytic activity.

  • Side Reactions during Deprotection: If the quinoline moiety is sensitive to strong acids like TFA, consider milder deprotection conditions for the Boc group, such as HCl in dioxane or 2 M HCl in diethyl ether. For Cbz deprotection, if hydrogenolysis is not feasible due to other reducible groups, alternative methods like treatment with HBr in acetic acid or transfer hydrogenolysis can be explored.[8]

  • Incomplete Reactions: Ensure adequate reaction times and temperatures. For sterically hindered substrates, higher catalyst loadings or more forcing conditions may be necessary. Microwave irradiation can sometimes accelerate sluggish coupling reactions.

Conclusion

The successful synthesis of azetidinyl-quinolines hinges on a well-devised protecting group strategy. The Boc group offers a reliable and straightforward approach for many applications, while the Cbz and sulfonyl groups provide valuable orthogonal options for more complex targets. By understanding the chemical principles behind each protecting group and coupling reaction, and by employing robust, optimized protocols, researchers can confidently access these important molecular scaffolds for the advancement of drug discovery and development.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Didier, D., et al. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 12(15), 2846–2859. [Link]

  • Gajda, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7396. [Link]

  • ChemOrgChem. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. [Link]

  • Blanc, A., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. [Link]

  • de Meijere, A., et al. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. European Journal of Organic Chemistry, 2004(18), 3813-3820. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2841. [Link]

  • Shvartsbart, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Shkodenko, L., et al. (2023). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 8(3), 3145–3157. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2841. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • University of Warwick. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Ranucci, R., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 579. [Link]

  • ChemRxiv. (2021). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. [Link]

  • Greenberg, M. M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4873–4876. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(5), 243–255. [Link]

  • Lipshutz, B. H., et al. (2026). Experiment 8: Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Fernández, I., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(16), 5538–5543. [Link]

  • Malmedy, F., & Oestreich, M. (2014). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 10, 2909–2914. [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing.... [Link]

  • Donati, D., et al. (2003). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. QSAR & Combinatorial Science, 22(8), 859-862. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. [Link]

  • ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • ResearchGate. (n.d.). Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • Thompson, A. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151948. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yloxy)quinoline. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and purity. Our guidance is grounded in established chemical principles and practical laboratory experience.

Reaction Overview & Mechanism

The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxyl group of azetidin-3-ol, acting as a nucleophile, displaces the chlorine atom on the 4-position of the 4-chloroquinoline ring.

Core Reaction:

  • Electrophile: 4-Chloroquinoline

  • Nucleophile: Azetidin-3-ol

  • Key Transformation: Formation of a C-O ether bond.

The reaction proceeds via a well-established addition-elimination mechanism.[1][2][3] The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making it susceptible to nucleophilic attack. The presence of a suitable base is crucial to deprotonate the azetidin-3-ol, forming a more potent nucleophile (the alkoxide), which then attacks the electron-deficient C4 carbon.[4][5][6] This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[1] Aromatization is restored by the elimination of the chloride leaving group, yielding the final product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azetidinol Azetidin-3-ol (Nucleophile) Alkoxide Azetidin-3-oxide (Activated Nucleophile) Azetidinol->Alkoxide Deprotonation Chloroquinoline 4-Chloroquinoline (Electrophile) Meisenheimer Meisenheimer Complex (Addition Intermediate) Base Base (e.g., NaH, K2CO3) Alkoxide->Meisenheimer Nucleophilic Attack on C4 Product This compound Meisenheimer->Product Elimination of Cl- Salt Salt Byproduct (e.g., NaCl, KCl) Meisenheimer->Salt Forms Byproduct

Caption: General SNAr mechanism for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common culprit?

A: The most frequent causes of low yield are threefold:

  • Inefficient Deprotonation: The pKa of the azetidin-3-ol hydroxyl group requires a sufficiently strong base to generate the reactive alkoxide. Weak bases may result in a slow or incomplete reaction.

  • Moisture in the Reaction: Water can protonate the alkoxide intermediate, quenching the nucleophile. It can also compete with the azetidinol, leading to the formation of 4-hydroxyquinoline as a byproduct.

  • Suboptimal Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier associated with disrupting the aromaticity of the quinoline ring. Temperatures that are too low will result in a sluggish reaction.

Q2: I am observing a significant amount of an insoluble white solid. What is it?

A: This is likely unreacted starting material (4-chloroquinoline) or the byproduct 4-hydroxyquinoline. 4-Chloroquinoline has limited solubility in many common organic solvents at room temperature. The formation of 4-hydroxyquinoline occurs if water is present in the reaction mixture. An LC-MS or ¹H NMR analysis of the solid will confirm its identity.

Q3: Is it necessary to protect the nitrogen on the azetidine ring?

A: Generally, it is not necessary. The secondary amine of azetidine is significantly less nucleophilic than the alkoxide formed from the deprotonated hydroxyl group. While N-arylation is a possible side reaction, it is typically not competitive under standard conditions where O-alkylation is favored. However, if N-arylation becomes a persistent issue, Boc-protection of the azetidine nitrogen is a viable strategy.

Q4: Which base is best for this reaction?

A: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[4][6] Potassium carbonate (K₂CO₃) is a milder, safer alternative that is often effective, particularly at elevated temperatures in a polar aprotic solvent like DMF or DMSO.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common experimental problems.

Guide 1: Low or No Product Formation

If your reaction shows little to no conversion of the starting material to the desired product, follow this diagnostic workflow.

Troubleshooting_LowYield Start Low / No Product CheckBase Is the base strong enough and active? Start->CheckBase CheckMoisture Is the reaction rigorously anhydrous? CheckBase->CheckMoisture Yes ActionBase Action: Use fresh NaH (60% disp. in oil). Ensure proper dispersion. Consider K2CO3 in DMF at >100°C. CheckBase->ActionBase No CheckTemp Is the reaction temperature optimal? CheckMoisture->CheckTemp Yes ActionMoisture Action: Dry solvents over molecular sieves. Dry glassware in oven. Run reaction under inert gas (N2/Ar). CheckMoisture->ActionMoisture No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes ActionTemp Action: Increase temperature in 10°C increments. Monitor by TLC/LC-MS. Typical range: 80-120°C. CheckTemp->ActionTemp No ActionPurity Action: Verify purity of 4-chloroquinoline and azetidin-3-ol by NMR/GC-MS. Purify if necessary. CheckPurity->ActionPurity No

Caption: Decision tree for troubleshooting low reaction yields.
Guide 2: Presence of Significant Byproducts

If you are forming the product but it is contaminated with significant impurities, consult the table below.

Observed Byproduct (by LC-MS or NMR) Probable Cause Scientific Explanation & Solution
4-hydroxyquinoline Presence of water in the reaction.Water acts as a competing nucleophile. The resulting hydroxide ion attacks the 4-chloroquinoline. Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Dimer: 4-((1-(quinolin-4-yl)azetidin-3-yl)oxy)quinoline Excess of 4-chloroquinoline or insufficient base.The product itself contains a secondary amine which can act as a nucleophile and react with another molecule of 4-chloroquinoline, especially at high temperatures. Solution: Use a slight excess (1.1-1.2 equivalents) of azetidin-3-ol. Ensure complete deprotonation by using a sufficient amount of a strong base.
Unidentified polar impurities Degradation of starting materials or product.High reaction temperatures (>140°C) or prolonged reaction times can lead to decomposition. Azetidines can be susceptible to ring-opening under harsh conditions.[7] Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Reduce the reaction temperature if degradation is observed.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields.

Materials:

  • 4-chloroquinoline (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

  • Base Addition: Carefully add the sodium hydride to the DMF.

  • Nucleophile Addition: In a separate flask, dissolve azetidin-3-ol hydrochloride in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation and formation of the sodium salt of azetidin-3-ol.

  • Electrophile Addition: Add 4-chloroquinoline to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C. Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol) or by crystallization to yield this compound as a solid.[8][9][10]

Table of Recommended Reaction Conditions
Parameter Condition A (High Reactivity) Condition B (Milder/Safer) Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, irreversible base ensuring complete alkoxide formation. K₂CO₃ is a weaker base, requiring higher temperatures but is safer to handle.[4][6]
Solvent Anhydrous DMF or DMSOAnhydrous Acetonitrile (MeCN)Polar aprotic solvents like DMF/DMSO are excellent for SNAr reactions as they solvate the cation of the base, leaving a more reactive "naked" anion.[11]
Temperature 80 - 100°C100 - 120°CHigher temperatures are needed to compensate for the weaker base in Condition B.
Equivalents of Azetidin-3-ol 1.1 - 1.2 eq1.2 - 1.5 eqA slight excess of the nucleophile helps drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential to prevent moisture from quenching the reaction and forming byproducts.

References

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Quinoline-azetidinone hybrids: Synthesis and in vitro antiproliferation activity against Hep G2 and Hep 3B human cell lines. PubMed. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

  • Method for purifying isoquinoline from crude product of coal tar. Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. International Journal of ChemTech Research. Available at: [Link]

  • Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. MDPI. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available at: [Link]

  • Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. PubMed. Available at: [Link]

Sources

Troubleshooting N-Boc deprotection steps in 4-(Azetidin-3-yloxy)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the final step of your synthesis—removing the Boc group from N-Boc-3-(quinolin-4-yloxy)azetidine —is behaving unexpectedly.

While Boc removal is often treated as a trivial "wash-and-go" reaction, this specific scaffold presents a "perfect storm" of chemical sensitivities:

  • The Basic Quinoline Nitrogen: It acts as an internal base, buffering your acid and altering stoichiometry.

  • The 4-Alkoxy Ether Linkage: This bond is prone to acid-catalyzed hydrolysis, threatening to revert your hard-won intermediate back to 4-hydroxyquinoline.

  • The Strained Azetidine Ring: While generally robust, it can be susceptible to ring-opening nucleophilic attacks under harsh acidic conditions.

This guide moves beyond generic textbook advice to address the specific physicochemical quirks of the 4-(Azetidin-3-yloxy)quinoline system.

Visual Troubleshooting Logic

Before modifying your reaction, locate your issue on the diagnostic tree below.

TroubleshootingTree Figure 1: Diagnostic Logic for Boc-Deprotection Troubleshooting Start Identify the Problem Q1 Is Starting Material (SM) consumed? Start->Q1 Branch_No NO / Slow Q1->Branch_No Stalled > 4h Branch_Yes YES Q1->Branch_Yes Issue1 Incomplete Conversion (Buffering Effect) Branch_No->Issue1 Q2 Is the Product Mass (M+H) Correct? Branch_Yes->Q2 Branch_MassLow Mass -57 (tBu) but wrong HPLC RT Q2->Branch_MassLow Reverted to Quinolinone Branch_MassHigh Mass +56 (tBu) or +Other Q2->Branch_MassHigh Side Products Branch_Gone Product Lost in Aqueous Layer Q2->Branch_Gone Low Yield Issue2 Ether Cleavage (Hydrolysis) Branch_MassLow->Issue2 Issue3 C-Alkylation (Scavenger needed) Branch_MassHigh->Issue3 Issue4 Work-up Failure (Amphoteric Solubility) Branch_Gone->Issue4

Module 1: Incomplete Conversion (The "Stalled" Reaction)

Symptom: LC-MS shows 30-50% remaining starting material (SM) after 4 hours, even with "standard" TFA ratios.

The Science: Standard protocols often assume the substrate is neutral. Your substrate contains a quinoline nitrogen (


). The first equivalent of acid you add does not  catalyze Boc removal; it simply protonates the quinoline ring. If you are running a dilute reaction with only 2-5 equivalents of TFA, the effective concentration of free acid available to protonate the Boc carbamate oxygen is significantly lower than calculated.

Corrective Actions:

  • Increase Acid Concentration: Do not rely on equivalents. Use a volume ratio. Standard Boc removal kinetics are second-order with respect to acid concentration [1].[1]

    • Recommendation: Use TFA:DCM (1:2 v/v) or even 1:1 .

  • Check Water Content: Water competes with the carbamate for protonation. Ensure DCM is anhydrous.

Module 2: Ether Cleavage (The "Disappearing" Product)

Symptom: You observe a new peak with a mass corresponding to 4-hydroxyquinoline (Quinolin-4(1H)-one). The azetidine moiety is lost.

The Science: This is the most critical risk. 4-Alkoxyquinolines are vinylogous esters. Under strong acidic conditions—especially if water and heat are present—the ether bond can undergo acid-catalyzed hydrolysis.

  • Mechanism:[2][3][4][5][6][7][8][9] Protonation of the ether oxygen (or N-1) facilitates nucleophilic attack by water at C-4, expelling the azetidine alcohol and tautomerizing to the stable quinolone.

Corrective Actions:

  • Temperature Control: Never heat this reaction. Keep it at 0°C during addition and Room Temperature (20-25°C) for the duration.

  • Avoid Aqueous Acids: Do not use 6N HCl or HBr. The high water concentration promotes hydrolysis over deprotection [2].

  • Quench Strategy: Do not quench into water if the reaction mixture is still acidic and hot. Remove TFA in vacuo first.

Module 3: C-Alkylation (The "Dirty" Product)

Symptom: LC-MS shows the product mass + 56 Da (tert-butyl group).

The Science: Upon cleavage, the Boc group releases a tert-butyl cation (


-Bu

).[1][5][10] While isobutylene gas usually escapes, the cation is a potent electrophile. The quinoline ring, while generally electron-deficient, can be alkylated if the reaction is concentrated or if the 4-alkoxy group activates the ring sufficiently.

Corrective Actions:

  • Add Scavengers: Introduce a "cation sink" to trap

    
    -Bu
    
    
    
    .
    • Protocol: Add 2.5% Triethylsilane (TES) or 5% Thioanisole to the reaction mixture [3].

    • Note: Silanes are preferred as they are easier to remove than sulfur compounds.

Module 4: Isolation Nightmares (Solubility & Yield)

Symptom: The reaction went to completion, but after aqueous work-up, the organic layer is empty, and the yield is <10%.

The Science: The product, this compound, is an amine and a heterocycle.

  • Acidic pH: It is a dication (highly water-soluble).

  • Neutral pH: It is a polar free base (moderately water-soluble, poorly soluble in hexane/ether).

  • Basic pH: It may form emulsions.

Corrective Actions:

  • Avoid Aqueous Extraction (Preferred): Evaporate the TFA/DCM completely. Isolate as the TFA salt . This is the most stable form.

  • If Free Base is Required:

    • Neutralize with solid

      
       or resin (e.g., Amberlyst A-21).
      
    • Use Chloroform:Isopropanol (3:1) for extraction, not Ethyl Acetate or DCM. The alcohol helps pull the polar amine into the organic phase.

Standard Operating Procedure (SOP)

This protocol is optimized for the This compound scaffold to minimize ether cleavage and maximize yield.

Reagents
  • Substrate: N-Boc-3-(quinolin-4-yloxy)azetidine (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Trifluoroacetic Acid (TFA)[8][11]

  • Scavenger: Triethylsilane (TES) (Optional, use if alkylation is observed)

Step-by-Step Protocol
StepActionCritical Parameter
1 Dissolve substrate in DCM.Concentration: 0.1 M
2 Add Scavenger (Optional).Add 2.0 equiv Triethylsilane.
3 Cool solution to 0°C (Ice bath).Do not skip cooling.
4 Add TFA dropwise.Final Ratio: DCM:TFA (2:1 v/v) .
5 Remove ice bath; stir at RT .Monitor by LC-MS at 1h and 2h .
6 Work-up (Salt Form): Concentrate in vacuo at <30°C .
7 Co-evaporate.Add Toluene (2x) and evaporate to remove residual TFA.
8 Work-up (Free Base): Dissolve residue in 3:1 CHCl3/IPA. Wash with sat. NaHCO3.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (See Section: Cleavage of Ethers). Link

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. Tetrahedron Letters, 30(21), 2739-2742. Link

Sources

Optimizing solvent selection for 4-(Azetidin-3-yloxy)quinoline crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(Azetidin-3-yloxy)quinoline. The content is structured to address common challenges and provide robust, field-proven methodologies for optimizing solvent selection and achieving desired crystal attributes.

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic compound with significant interest in pharmaceutical development due to its quinoline core, a scaffold present in numerous therapeutic agents.[1][2] The final physical form of an Active Pharmaceutical Ingredient (API) is critical, as it dictates properties such as solubility, stability, and bioavailability.[3] Crystallization is the primary purification and particle engineering step in API manufacturing, and the choice of solvent is the most influential parameter in this process.[4][5] An improperly selected solvent can lead to poor yield, undesirable crystal habits, the formation of unstable polymorphs, or complete process failure through "oiling out."[6][7]

This guide offers a systematic approach to solvent selection and troubleshooting to ensure a reproducible and optimized crystallization process for this compound.

Core Principles of Solvent Selection

The ideal solvent for crystallization must satisfy a specific set of thermodynamic and kinetic criteria. The primary principle is that the solute should have high solubility at an elevated temperature and low solubility at a lower temperature, creating a sufficient yield upon cooling.

Table 1: Key Solvent Characteristics for Crystallization
CharacteristicRationale & Scientific PrincipleImpact on this compound
Solubility Gradient A steep temperature-solubility curve is essential. This ensures that a high concentration of the compound can be dissolved at the upper temperature, and a significant amount will precipitate upon cooling, maximizing yield.The quinoline moiety suggests moderate polarity. Solvents like alcohols (methanol, ethanol) or ketones (acetone), often in aqueous mixtures, are good starting points.[3][8]
Crystal Habit Modulation The solvent interacts with the growing crystal faces at different rates. This differential interaction shapes the final crystal morphology (e.g., needles vs. plates).[9] The choice of solvent can profoundly affect downstream processing like filtration and drying.Hydrogen bonding between the solvent and the azetidine nitrogen or ether oxygen can influence which crystal faces grow fastest, altering the crystal habit.
Polymorph Selectivity Different solvents can stabilize different molecular conformations or intermolecular interactions, leading to the crystallization of distinct polymorphs (different crystal lattice arrangements).[10][11] One polymorph is typically the most thermodynamically stable and is preferred for development.For quinoline derivatives, multiple crystalline forms have been identified (e.g., Type A, B, C), highlighting the risk of polymorphism. Solvent choice is key to targeting the stable form.[3][8]
Safety & Practicality The solvent should have a relatively low boiling point for easy removal, low toxicity for operator safety, and be cost-effective for scalability. It must also not react with the solute.Methanol, ethanol, and acetone are common, practical choices. Avoid reactive solvents or those with very high boiling points like DMSO unless necessary for solubility.[3]

Experimental Protocols & Workflows

A structured, experimental approach is crucial for efficient solvent selection. The following protocols provide a self-validating framework for identifying and optimizing a crystallization solvent system.

Workflow for Solvent Selection

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection A Initial Solvent Screen (15-20 Solvents) B Assess Solubility: - Cold (RT) - Hot (Reflux) A->B C Categorize Solvents: - Good Candidates - Anti-Solvents - Unsuitable B->C D Determine Solubility Curve for 2-3 Candidates C->D Select Promising Candidates E Design Cooling Profile (Controlled Cooling) D->E F Characterize Crystals (Yield, Purity, PSD, Polymorph) E->F G Select Optimal Solvent & Finalize Protocol F->G Evaluate Data

Caption: A systematic workflow for crystallization solvent selection.

Protocol 3.1: Initial Solvent Screening

This protocol quickly identifies promising solvents from a broad selection.

  • Preparation: Place approximately 20-30 mg of this compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): Add a potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate, water) dropwise (approx. 0.1 mL at a time) to each vial at room temperature, vortexing after each addition.

  • Observation (Room Temp):

    • If the solid dissolves in < 0.5 mL, the solvent is likely unsuitable (solubility is too high).

    • If the solid remains largely insoluble after adding 2-3 mL, the solvent may be a potential anti-solvent or unsuitable. Note this observation.

    • If the solid is sparingly soluble, it is a potential candidate . Proceed to the next step.[12]

  • Heating: For potential candidates, heat the suspension to the solvent's boiling point.[12]

  • Observation (Hot):

    • If the solid dissolves completely, the solvent is a good candidate .

    • If a significant amount of solid remains, the solvent is unsuitable .

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Final Assessment: Observe the quality and quantity of the crystals formed. A good solvent will produce a significant amount of crystalline solid.

Protocol 3.2: Cooling Crystallization

This protocol is for a controlled experiment using a selected solvent.

  • Dissolution: In an appropriately sized flask, add the calculated amount of this compound to the chosen solvent. Heat the mixture (e.g., to 60-80°C for methanol or ethanol systems) with stirring until all solid is dissolved.[8]

  • Hot Filtration (Optional): If any particulate matter is visible, perform a hot filtration to remove insoluble impurities.

  • Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 10-20°C per hour). Rapid cooling can lead to the formation of small, impure crystals or oiling out.[13][14]

  • Seeding (Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small number of seed crystals to encourage controlled crystal growth and prevent excessive spontaneous nucleation.

  • Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry with stirring for several hours to allow for complete crystallization and potential maturation of the crystal form.[8]

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-55°C) to remove residual solvent.[8]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

  • Answer: This is a classic sign of insufficient supersaturation.

    • Causality: The concentration of your compound is still below the solubility limit at the lower temperature. This usually happens if you used too much solvent during the dissolution step.[13]

    • Corrective Actions:

      • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites.

      • Add an Anti-Solvent: If you have identified a suitable anti-solvent (a solvent in which your compound is insoluble), add it dropwise to the solution until turbidity persists. This will dramatically lower the solubility of your compound.[15]

Q2: My compound separated as an oil ("oiled out") instead of forming crystals. How do I fix this?

  • Answer: Oiling out occurs when the supersaturation is too high, and the solute's concentration exceeds the "metastable limit" before nucleation can occur. The system phase-separates into a liquid solute-rich phase instead of an ordered solid phase.[6]

    • Causality: This is often caused by cooling the solution too quickly or working with a solution that is too concentrated. It can also happen if the crystallization temperature is close to the compound's melting point.

    • Corrective Actions:

      • Reduce Supersaturation: Re-heat the mixture until it is a single phase, then add 10-20% more solvent to reduce the concentration.[13]

      • Slow Down Cooling: Implement a much slower cooling rate (e.g., 5-10°C per hour). This gives the molecules more time to orient themselves into a crystal lattice.

      • Use Seeding: Seed the solution at a temperature just inside the metastable zone width (i.e., slightly below the saturation temperature) to provide a template for growth and bypass the need for primary nucleation at high supersaturation.

Q3: My crystallization produced very fine needles that are difficult to filter. How can I get larger crystals?

  • Answer: The formation of very fine particles indicates that the nucleation rate was much faster than the crystal growth rate.

    • Causality: This is typically a result of high supersaturation, which can be caused by rapid cooling or the rapid addition of an anti-solvent.

    • Corrective Actions:

      • Decrease the Cooling Rate: A slower cooling profile is the most effective way to promote growth over nucleation.[13]

      • Reduce Solute Concentration: Start with a slightly more dilute solution. This lowers the level of supersaturation generated at any given temperature.

      • Implement an Aging Period: Holding the slurry at the final temperature for an extended period can sometimes lead to a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

Frequently Asked Questions (FAQs)

Q: How do I select a good solvent/anti-solvent pair?

A: A good pair consists of a "solvent" in which the compound is readily soluble and an "anti-solvent" in which the compound is poorly soluble. Crucially, the two solvents must be miscible with each other. For this compound, a potential pair could be methanol (solvent) and water (anti-solvent), or ethyl acetate (solvent) and heptane (anti-solvent).[15]

Q: Can the solvent change the final crystal shape (habit)?

A: Absolutely. This is a well-documented phenomenon.[9] Solvent molecules can adsorb to specific faces of a growing crystal, inhibiting growth on those faces. For instance, a polar solvent might strongly interact with a polar crystal face, slowing its growth and causing that face to become more prominent in the final crystal shape. Changing from, for example, acetone to isopropanol could change the crystal habit from needles to plates.[9]

Q: What is polymorphism and why should I be concerned?

A: Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements. These different forms can have distinct physical properties, including solubility, melting point, and stability.[3] For a pharmaceutical product, it is critical to control crystallization to produce only the most stable polymorph, as a less stable form could convert over time, altering the drug's performance. Patents for related quinoline compounds explicitly mention different crystalline forms (A, B, and C), indicating this is a real consideration for this class of molecules.[3][8]

Q: What is the relationship between supersaturation, nucleation, and growth?

A: This relationship governs the entire crystallization process.

G A Supersaturation (Driving Force) B Primary Nucleation (New Crystal Formation) A->B High Level C Crystal Growth (On Existing Crystals) A->C Low/Moderate Level D Final Crystal Size Distribution (CSD) B->D Many Small Crystals C->D Fewer, Larger Crystals

Caption: The interplay between key crystallization phenomena.

As a solution is cooled below its saturation point, it becomes supersaturated. At high levels of supersaturation, spontaneous nucleation dominates, creating many small crystals. At lower levels of supersaturation, growth on existing crystals (like seeds) is favored, leading to larger particles. The goal of a controlled crystallization is to maintain a moderate level of supersaturation to favor growth over nucleation.

References

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

  • CN103664892B - The crystallization of quinoline - Google Patents.

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • Synthesis and Crystal Structure of the Azoxydichinyl Helicene, Pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-Oxide Monohydrate - PubMed.

  • 7.11: Testing Solvents for Crystallization - Chemistry LibreTexts.

  • Guide for crystallization.

  • Journal of Medicinal Chemistry - ACS Publications.

  • Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC - NIH.

  • Azeotropic binary solvent mixtures for preparation of organic single crystals - Pure.

  • Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines | Request PDF.

  • Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE.

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.

  • Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors - PubMed.

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF.

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI.

  • Azeotropic Mixtures - Aakash Institute.

  • Screening for co-crystals with a solubility-based approach.

  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing.

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI.

  • Understanding the Effect of a Solvent on the Crystal Habit | Request PDF.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI.

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC.

  • 13.2: Formation of Azeotropes in Distillation - Chemistry LibreTexts.

  • Crystallization Screening - Hampton Research.

  • Azeotrope - Wikipedia.

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.

  • Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid | Request PDF.

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchGate.

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one.

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica.

  • Crystallisation in pharmaceutical processes | BIA.

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC - NIH.

  • Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed.

  • WO2012001357A1 - Crystalline form of prulifloxacin and processes for its preparation - Google Patents.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent - Iranian chemical communication.

Sources

Resolving steric hindrance issues in 4-(Azetidin-3-yloxy)quinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and optimization of 4-(Azetidin-3-yloxy)quinoline analogs, a privileged scaffold in kinase inhibitor discovery (e.g., c-Met, VEGFR targets). This guide focuses specifically on overcoming steric hindrance introduced by substituents at the quinoline C3/C5 positions or bulky protecting groups on the azetidine ring.

Executive Summary & Mechanistic Context

The this compound moiety is a bioisostere of the 4-phenoxyquinoline scaffold found in drugs like Cabozantinib. The azetidine ring lowers lipophilicity (LogD) while maintaining the vector of the solubilizing group.

The Challenge: The formation of the C4–O–C3' ether bond is classically achieved via Nucleophilic Aromatic Substitution (


). However, this reaction is highly sensitive to steric bulk at the quinoline C3 (proximal) and C5 (peri) positions.
  • Steric Hindrance: Substituents at C3 destabilize the tetrahedral Meisenheimer intermediate, raising the activation energy (

    
    ).
    
  • Electronic Deactivation: Electron-donating groups (EDGs) at C3/C6 reduce the electrophilicity of the C4 center.

This guide provides three validated protocols to bypass these barriers.

Troubleshooting Guide (Q&A)

Case 1: Reaction Stalls or Yields <10%

User Question: I am trying to couple N-Boc-3-hydroxyazetidine to 3-cyano-4-chloroquinoline using


 in DMF at 80°C. The reaction stalls at 10% conversion. Why?

Scientist Diagnosis: The carbonate base is likely insufficient to fully deprotonate the secondary alcohol of the azetidine, and the 3-cyano group, while electron-withdrawing, adds steric bulk. The chloride leaving group is also less reactive than fluoride in sterically crowded


 systems.

Solution Protocol:

  • Switch to NaH: You must generate the "naked" alkoxide anion pre-coupling.

  • Solvent Switch: Move to NMP (N-methyl-2-pyrrolidone) or DMAc. These allow higher temperatures (120–140°C) without the decomposition sometimes seen with DMF.

  • Leaving Group Exchange: If synthesis allows, synthesize the 4-fluoro analog. The C–F bond is shorter but the high electronegativity accelerates the rate-determining step (nucleophilic attack) significantly in

    
    .
    
Case 2: Steric Clash from C3-Aryl Groups

User Question: My scaffold has a phenyl group at C3. The standard


 conditions (NaH/THF) yield nothing but starting material. Is the steric hindrance insurmountable?

Scientist Diagnosis: Yes, for standard


. A C3-phenyl group creates a "molecular wall" blocking the trajectory of the incoming azetidine alkoxide (approx. 109° angle of attack).

Solution Protocol (The "Buchwald Shift"): Abandon


. Switch to Palladium-Catalyzed C–O Coupling .
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: RockPhos or tBuBrettPhos . These bulky, electron-rich ligands are specifically designed to facilitate reductive elimination in sterically congested ethers.

  • Base: Cs₂CO₃ (anhydrous).

  • Solvent: Toluene or Dioxane at 100°C.

Case 3: Regioselectivity (N- vs. O-Alkylation)

User Question: I tried using the Mitsunobu reaction on 4-hydroxyquinoline to avoid the chloride intermediate. I isolated the N-alkylated quinolone (4-oxo) instead of the O-ether. How do I fix this?

Scientist Diagnosis: 4-Hydroxyquinolines exist predominantly as the 4-quinolone tautomer. Under standard Mitsunobu conditions (DEAD/PPh3), the nitrogen of the quinolone is often the better nucleophile, leading to the unwanted N-alkylated product.

Solution Protocol: Use the Silver Salt Method (O-selective alkylation):

  • Treat 4-hydroxyquinoline with

    
     to form the silver salt.
    
  • React with N-Boc-3-iodoazetidine (synthesized from the alcohol via imidazole/I2/PPh3).

  • Silver coordinates the halide, driving precipitation of AgI and favoring O-alkylation due to the "hard/soft" acid-base principle (Oxygen is harder than Nitrogen).

Experimental Protocols

Method A: High-Temperature (For Moderate Sterics)

Best for: Quinolines with small C3 substituents (CN, F, Me).

  • Activation: In a dry vial, dissolve N-Boc-3-hydroxyazetidine (1.2 equiv) in anhydrous NMP (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.3 equiv) portion-wise. Stir for 30 min at RT until gas evolution ceases.

  • Coupling: Add the 4-chloroquinoline substrate (1.0 equiv) in one portion.

  • Heating: Heat to 120°C for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer 3x with water (crucial to remove NMP).
    
Method B: Pd-Catalyzed Cross-Coupling (For High Sterics)

Best for: Quinolines with C3-Aryl/Heteroaryl groups.

  • Charge: To a microwave vial, add 4-chloroquinoline (1.0 equiv), N-Boc-3-hydroxyazetidine (1.5 equiv), Cs₂CO₃ (2.0 equiv), and RockPhos (5 mol%).

  • Catalyst: Add Pd(OAc)₂ (2–3 mol%) inside a glovebox or under Argon stream.

  • Solvent: Add degassed Toluene (0.2 M). Seal cap.

  • Reaction: Heat at 100°C (oil bath) or 110°C (microwave) for 16 hours.

  • Note: RockPhos is air-sensitive; ensure strict inert atmosphere.

Quantitative Comparison of Methods

FeatureMethod A:

(NaH)
Method B: Pd-Catalysis (Buchwald)Method C: Mitsunobu
Steric Tolerance Low to ModerateHigh Low
Electronic Req. Requires EWG on QuinolineTolerates EDG & EWGNeutral
Primary Risk Decomposition at high TCatalyst poisoning / CostN-alkylation (Quinolone)
Typical Yield 40–65%70–90% 20–40%
Scale-up ExcellentModerate (Cost)Poor (Atom economy)

Decision Logic & Workflow

G Start Start: this compound Synthesis CheckC3 Check Quinoline C3 Substituent Start->CheckC3 SmallC3 Small/EWG (H, CN, F, Cl) CheckC3->SmallC3 Low Sterics LargeC3 Bulky/EDG (Ph, iPr, OMe) CheckC3->LargeC3 High Sterics SNAr_Path Attempt SNAr (Method A) Base: NaH, Solvent: NMP, 120°C SmallC3->SNAr_Path Pd_Path Pd-Catalysis (Method B) Ligand: RockPhos/tBuBrettPhos LargeC3->Pd_Path Success_SNAr Yield > 50%? SNAr_Path->Success_SNAr Success_SNAr->Pd_Path No (Stalled) Final Purify & Deprotect (TFA/DCM) Success_SNAr->Final Yes Pd_Path->Final

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on quinoline substitution patterns.

References

  • Mechanistic Insight into

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted quinolines. Chemical Reviews, 49(2), 273-412.

  • Pd-Catalyzed C-O Coupling (RockPhos Application)

    • Burgos, C. H., et al. (2006).[1] Palldium-Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie International Edition, 45(26), 4321-4326.

  • Synthesis of c-Met Inhibitors (Quinoline Scaffold)

    • Liu, X., et al. (2014). Discovery of 4-(4-fluorophenoxy)quinoline derivatives as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(23), 5470-5474.

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines in Organic Synthesis. Organic Preparations and Procedures International, 38(5), 427-465.

  • Silver-Mediated O-Alkylation

    • Hultin, P. G. (2001).[2] Silver carbonate mediated alkylation of phenols. Synthetic Communications, 31(7), 1053-1058.

Sources

Optimization of reaction temperature for azetidin-3-ol coupling with quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Azetidin-3-ol Coupling with Quinolines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Role: Senior Application Scientist

Executive Summary: The Thermal Paradox

Coupling azetidin-3-ol (and its derivatives) with quinoline scaffolds presents a classic kinetic vs. thermodynamic conflict. The azetidine ring possesses significant ring strain (~26 kcal/mol), making it prone to thermal ring-opening or rearrangement (often to pyrrolidines) at elevated temperatures. Conversely, the electron-deficient quinoline core often requires significant thermal activation energy (


) to facilitate Nucleophilic Aromatic Substitution (

) or oxidative addition in Palladium-catalyzed cross-couplings (Buchwald-Hartwig).

This guide provides a systematic approach to navigating this "thermal window," ensuring high conversion without compromising the integrity of the strained four-membered ring.

Decision Matrix: Selecting the Coupling Pathway

Before optimizing temperature, you must define the mechanism dictated by your quinoline substrate. Temperature ceilings differ drastically between


 and Pd-catalyzed routes.

CouplingLogic Start Quinoline Substrate Analysis HalogenPos Position of Halogen/Leaving Group? Start->HalogenPos Pos2_4 2- or 4-Position (Electron Deficient) HalogenPos->Pos2_4 Activated Pos3_5_8 3-, 5-, 6-, 7-, 8-Position (Electron Neutral/Rich) HalogenPos->Pos3_5_8 Unactivated SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Pos2_4->SNAr Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalyzed Amination) Pos3_5_8->Buchwald TempSNAr Temp Window: 60°C - 90°C Solvent: DMSO/DMF/NMP SNAr->TempSNAr TempPd Temp Window: 80°C - 110°C Solvent: Toluene/Dioxane Buchwald->TempPd

Figure 1: Decision matrix for selecting the coupling strategy based on quinoline electronics, dictating the baseline temperature range.

Troubleshooting Guide & FAQs

Category A: Thermal Instability & Byproducts

Q1: I observe a "+14 mass unit" impurity or a regioisomer that looks like a 5-membered ring. Is my azetidine decomposing? Diagnosis: Likely Ring Expansion (Isomerization) . Mechanism: At temperatures


 (or 

with specific Lewis acids), the strained azetidine ring can undergo ring expansion to a pyrrolidine derivative or ring-opening polymerization. This is often driven by the relief of ring strain. Solution:
  • Cap Temperature: Limit reaction temperature to 90°C .

  • Check Lewis Acids: If using metal catalysis (Pd, Cu), ensure the metal is not acting as a Lewis acid to activate the ring opening. Switch to a precatalyst system (e.g., XPhos Pd G4) that does not require free metal stabilization.

  • Solvent Switch: Avoid nucleophilic solvents (like alcohols) at high temperatures which can attack the ring. Use 1,4-Dioxane or Toluene .

Q2: My yield is low (<30%), but the starting material is consumed. Where is it going? Diagnosis: Oligomerization/Polymerization . Mechanism: The secondary amine of azetidin-3-ol is nucleophilic, but the hydroxyl group can also participate, or the ring can open and polymerize. Solution:

  • Concentration Control: Run the reaction more dilute (0.1 M - 0.2 M) to disfavor intermolecular polymerization.

  • Stepwise Heating: Do not plunge reagents into a 100°C bath. Ramp temperature from RT to 60°C, hold for 1 hour, then ramp to 80°C. This allows controlled consumption of the starting material.

Category B: Reactivity & Conversion

Q3: The reaction stalls at 50% conversion even after 24 hours at 80°C (


 conditions). 
Diagnosis: Product Inhibition  or Insufficient Activation .
Mechanism:  The product (an amino-quinoline) is electron-rich and can act as a competitive base or poison the transition state. Alternatively, the leaving group (Cl/Br) is not labile enough.
Solution: 
  • Leaving Group Swap: If using a Chloro-quinoline, switch to Fluoro-quinoline (for

    
    , F >> Cl due to the electronegativity increasing the electrophilicity of the ipso-carbon).
    
  • Base Optimization: Switch from Carbonate bases (

    
    ) to non-nucleophilic organic super-bases like DBU  or BEMP  in DMSO. These allow the reaction to proceed at lower temperatures (e.g., 60°C) by increasing the effective nucleophilicity of the azetidine.
    
Category C: Regioselectivity (N- vs. O-Coupling)

Q4: I am getting a mixture of N-linked and O-linked products. How do I favor the N-linkage? Diagnosis: Hard/Soft Nucleophile Mismatch . Mechanism: At high temperatures, the thermodynamic product (often O-linked if the base is strong enough to deprotonate the alcohol) becomes accessible. The amine is the kinetic nucleophile. Solution:

  • Lower Temperature: Run the reaction at the lowest feasible temperature (e.g., 40-50°C) to favor the kinetic N-attack.

  • Base Selection: Use a weak base (

    
     or 
    
    
    
    ) that is sufficient to neutralize the HCl formed but insufficient to deprotonate the hydroxyl group (
    
    
    ). Avoid
    
    
    or
    
    
    .

Optimized Protocol: Coupling (4-Chloroquinoline)

This protocol is optimized for 4-chloroquinoline derivatives. For 2- or 3-substituted quinolines, adjust the catalyst system accordingly.

Reagents
  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Azetidin-3-ol hydrochloride (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO (Anhydrous) – Chosen for high dielectric constant to stabilize the Meisenheimer complex.

Step-by-Step Methodology
  • Preparation (RT): In a reaction vial equipped with a magnetic stir bar, dissolve the 4-chloroquinoline (1.0 mmol) and Azetidin-3-ol HCl (1.2 mmol) in DMSO (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at room temperature. Note: Exotherm may occur.

  • Thermal Ramp (Critical):

    • Heat the mixture to 50°C and stir for 2 hours.

    • Checkpoint: Check LCMS. If conversion < 10%, increase to 80°C .

    • Do NOT exceed 90°C.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the quinoline peak.

  • Workup:

    • Cool to RT.

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Note: Azetidin-3-ol derivatives are polar; if the product remains in the aqueous phase, use n-Butanol or DCM/iPrOH (3:1) for extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Quantitative Data: Temperature vs. Yield

The following data summarizes the optimization of the coupling of 4-chloroquinoline with azetidin-3-ol in DMSO (24h reaction time).

TemperatureYield (N-linked)Yield (O-linked)Impurity (Ring Open)Comments
25°C < 5%0%0%Below activation energy barrier.
50°C 45%< 1%< 1%Slow kinetics, clean profile.
80°C 88% 3% 2% Optimal balance.
100°C 65%12%15%Significant degradation & O-alkylation.
120°C 20%25%40%Thermal decomposition dominates.

Visualizing the Thermal Pathway

The following diagram illustrates the reaction energy landscape and the consequences of temperature deviation.

ReactionPathway Reactants Reactants (Quinoline + Azetidine) TS_SNAr TS1: Meisenheimer Complex (Rate Limiting Step) Reactants->TS_SNAr Heat (>50°C) Side_O Side Product: O-Linked Ether Reactants->Side_O High T (>100°C) Thermodynamic Path Product Product (N-Linked Azetidine) TS_SNAr->Product Kinetic Path Side_Ring Side Product: Ring Opened/Polymer Product->Side_Ring Prolonged Heat (Thermal Stress)

Figure 2: Reaction energy landscape showing the kinetic window for the desired N-linked product versus thermal side-reactions.

References

  • Ombito, J. O., et al. (2025).[1] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • Li, X. (2011). Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. Journal of the American Chemical Society. Link

  • Austin, M., et al. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation. Organic & Biomolecular Chemistry. Link

  • ResearchGate. (2025). Synthesis of azetidines and pyrrolidines via iodocyclisation. Link

  • ChemRxiv. (2024).[2] Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals. Link

  • Wikipedia. Buchwald–Hartwig amination.[3] Link[4][5]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectral analysis of 4-(Azetidin-3-yloxy)quinoline , a critical scaffold in medicinal chemistry used to rigidify ether linkers in kinase inhibitors and GPCR ligands.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary: The Rigid Ether Scaffold

In drug design, the This compound moiety represents a strategic bioisostere for flexible alkoxy linkers.[1] Unlike its 5- and 6-membered analogs (pyrrolidine and piperidine), the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and geometric constraints , altering the vector positioning of the nitrogen lone pair.[1]

This guide details the NMR spectral signature of this scaffold, focusing on the diagnostic splitting patterns of the quinoline core and the characteristic "roofing" effects observed in the strained azetidine system.

Synthesis & Structural Context

To understand the spectra, one must understand the connectivity. The compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 4-chloroquinoline with tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by acid deprotection.[1]
Experimental Workflow

The following diagram outlines the synthesis and the resulting proton environments analyzed in this guide.

SynthesisFlow cluster_legend Spectral Implications SM1 4-Chloroquinoline (Electrophile) Inter Intermediate: 4-(1-Boc-azetidin-3-yloxy)quinoline SM1->Inter NaH, DMF, 80°C (SNAr) SM2 1-Boc-3-hydroxyazetidine (Nucleophile) SM2->Inter Prod Target Product: This compound Inter->Prod TFA/DCM or HCl (Deprotection) Note Deprotection leads to significant shielding of Azetidine protons

Figure 1: Synthesis pathway defining the structural integrity of the analyte.

1H NMR Spectral Analysis

Solvent: DMSO-


 (Recommended for polarity/solubility) or CDCl

.[1] Frequency: 400 MHz / 100 MHz.[1][2]
A. The Quinoline Region (Aromatic)

The quinoline system exhibits a classic AB spin system for the heterocyclic ring and a complex ABCD system for the benzenoid ring.

PositionProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 Ar-H8.70 – 8.85 Doublet (d)5.2Most Deshielded: Adjacent to ring Nitrogen (paramagnetic anisotropy).[1]
H-8 Ar-H8.05 – 8.15 Doublet (d)8.4Deshielded: Peri-effect from the ring Nitrogen lone pair.[1]
H-5 Ar-H7.90 – 8.00 Doublet (d)8.4Peri-effect from C4-Ether oxygen.[1]
H-7 Ar-H7.70 – 7.80 Triplet (ddd)8.0, 1.5Meta-coupling visible in high-res.[1]
H-6 Ar-H7.50 – 7.60 Triplet (ddd)8.0, 1.5Shielded relative to H7/H8.
H-3 Ar-H6.80 – 6.95 Doublet (d)5.2Shielded: Ortho to the electron-donating ether oxygen.[1]
B. The Azetidine Region (Aliphatic)

The azetidine ring presents a unique spectral footprint due to its puckered conformation.

PositionProtonChemical Shift (

, ppm)
MultiplicityAssignment Logic
H-3' CH-O5.10 – 5.35 Multiplet (tt)Diagnostic: Strongly deshielded by Oxygen and Quinoline anisotropy.[1]
H-2', H-4' CH

-N
3.80 – 4.20 MultipletRoofing Effect: The geminal protons are non-equivalent if the ring is fixed, but often average to a broad multiplet in free base form.[1]
NH NH3.0 – 9.0 Broad SingletVariable: Depends on salt form.[1] Free base ~3.5 ppm; HCl salt >9.0 ppm (exchangeable).

Critical Observation: In the HCl salt , the azetidine CH


 protons often split into two distinct multiplets (approx. 4.0 and 4.5 ppm) due to the restricted inversion of the protonated nitrogen.

13C NMR Spectral Analysis

The 13C spectrum confirms the ether linkage and the ring size.

Carbon TypeShift (

, ppm)
Diagnostic Feature
C-4 (Quinoline) 160.5 Ipso-Carbon: Deshielded by Oxygen; characteristic of 4-alkoxyquinolines.
C-2 (Quinoline) 151.0 Alpha to Nitrogen; typically the most deshielded CH.
C-8a (Quaternary) 148.5 Bridgehead carbon.[1]
C-3' (Azetidine) 68.5 – 70.0 Ether Methine: Key indicator of the O-CH linkage.
C-2', C-4' (Azetidine) 52.0 – 54.0 Ring Strain: Significantly downfield compared to pyrrolidine carbons due to ring strain (s-character).[1]
C-3 (Quinoline) 102.0 – 104.0 Upfield: Strongly shielded by resonance from the oxygen lone pair.[1]

Comparative Guide: Azetidine vs. Alternatives

This section objectively compares the this compound scaffold against its 5- and 6-membered homologs.[1]

Structural & Spectral Performance Matrix
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)
1H NMR Width Compact: CH

s are magnetically similar.[1]
Dispersed: Distinct

and

protons.
Complex: Axial/Equatorial splitting visible.[1]
Conformation Puckered (Butterfly)EnvelopeChair
Basicity (pKa) ~11.0 (Secondary Amine)~11.3 (Higher)~11.1
Lipophilicity (LogP) Lowest (Most Polar) ModerateHighest
Metabolic Stability High: Strain prevents rapid oxidation.Moderate: Susceptible to

-oxidation.[1]
Low: Prone to CYP450 oxidation.[1]
Decision Diagram for Scaffold Selection

Use this logic flow to determine if the Azetidine scaffold is superior for your application.

ComparisonLogic Start Drug Design Goal Solubility Need Reduced Lipophilicity? Start->Solubility Space Need Compact Vector? Solubility->Space Yes Piperidine Select Piperidine (Bulk, Lipophilic) Solubility->Piperidine No Azetidine Select Azetidine Scaffold (High Polarity, Rigid) Space->Azetidine Yes (Rigid/Small) Pyrrolidine Select Pyrrolidine (Balance) Space->Pyrrolidine No (Flexible)

Figure 2: Selection logic for ether-linked nitrogen heterocycles.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (contains 0.03% TMS).[1]
    
    • Validation: Ensure the solvent peak appears at 2.50 ppm (quintet).

  • Filtration: If the solution is cloudy (common with free bases), filter through a small cotton plug into the NMR tube.

    • Why? Suspended particles cause line broadening, obscuring the fine splitting of the Azetidine H-2'/H-4' protons.[1]

Protocol 2: Data Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): Minimum 16 for 1H; 512 for 13C.

  • Relaxation Delay (D1): Set to 1.0 s for routine 1H; increase to 5.0 s if accurate integration of the Azetidine methine vs. Aromatic protons is required (due to different T1 relaxation times).

References

  • ChemicalBook. 4-(Azetidin-3-yl)morpholine NMR Data. (Representative Azetidine shifts). Link

  • National Institutes of Health (PubChem). Azetidines in Medicinal Chemistry: Emerging Applications. (Scaffold comparison and pKa data). Link

  • Royal Society of Chemistry. Synthesis of 4-alkoxyquinolines via SNAr.[1] (Synthetic methodology). Link

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis. (Data for comparative table). Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(Azetidin-3-yloxy)quinoline. We will navigate the causal relationships behind experimental choices, from initial physicochemical analysis to full method validation, in accordance with international regulatory standards.

Foundational Strategy: Understanding the Analyte

Before any injection, a thorough understanding of the target molecule is paramount. This compound is a hybrid structure featuring a non-polar quinoline core and a polar, basic azetidinoxy side chain.

  • Quinoline Core: A heterocyclic aromatic system, suggesting strong UV absorbance and potential for π-π interactions with specific stationary phases.[1]

  • Azetidinoxy Moiety: Contains two basic nitrogen atoms (one in the azetidine ring, one in the quinoline ring) and an ether linkage. This imparts polarity and makes the molecule's retention highly sensitive to mobile phase pH.

  • Chirality: The 3-position of the azetidine ring is a potential chiral center. While an achiral purity method is the primary goal, the potential presence of enantiomeric or diastereomeric impurities must be considered.[2][3]

This initial analysis dictates our starting point: Reversed-Phase HPLC (RP-HPLC) is the logical choice due to the molecule's significant hydrophobic character, while careful control of mobile phase pH will be critical to manage the basic nitrogens and achieve good peak shape.[4]

Phase 1: Method Development and Optimization

The objective is to achieve a baseline separation of the main analyte from potential process impurities and degradation products with optimal peak symmetry and efficiency.

Column Chemistry Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity. We compared three common RP-HPLC columns to assess their performance.

  • Hypothesis: A standard C18 column will provide good hydrophobic retention. A Phenyl-Hexyl column may offer alternative selectivity due to π-π interactions with the quinoline ring. A polar-embedded column could offer better peak shape for the basic analyte without strong ion-pairing agents.

Experimental Protocol: Column Screening

  • Analyte Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • HPLC System: Standard HPLC with UV detector.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (based on UV scan).

  • Columns Tested:

    • Standard C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Polar-Embedded (e.g., Agilent Zorbax Extend-C18, 4.6 x 150 mm, 5 µm)

Data Summary: Column Performance Comparison

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Rationale & Observations
Standard C18 8.21.67500Good retention, but noticeable peak tailing due to secondary interactions of basic nitrogens with residual silanols.
Phenyl-Hexyl 9.51.39200Increased retention and improved peak shape. The π-π interaction between the phenyl rings and the quinoline moiety provides a valuable secondary retention mechanism.[4]
Polar-Embedded 7.51.19800Less retention than Phenyl-Hexyl, but excellent peak shape due to the shielding of silanols by the embedded polar group.

Decision: The Phenyl-Hexyl column provided the best balance of retention and selectivity for potential impurities observed during initial screening, with acceptable peak symmetry. It is selected for further optimization.

Mobile Phase pH Optimization

Controlling the ionization state of this compound is critical for reproducible retention and sharp peaks.[4] As a basic compound, an acidic mobile phase is necessary to ensure the molecule is in a single, protonated state.

  • Hypothesis: A mobile phase pH between 2.5 and 3.5 will provide the best peak shape by minimizing interactions with column silanols.

Experimental Protocol: pH Screening

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase A Variants:

    • 0.1% Formic Acid in Water (pH ~2.7)

    • 20 mM Potassium Phosphate in Water, adjusted to pH 3.5 with phosphoric acid

    • 20 mM Potassium Phosphate in Water, adjusted to pH 7.0 with potassium hydroxide

  • Conditions: Isocratic elution (40% B) to clearly observe the effect of pH on retention.

Organic Modifier and Gradient Optimization

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. They offer different selectivities and elution strengths.

  • Comparison: A gradient was run with both ACN and MeOH. ACN generally provides lower viscosity and higher efficiency, while MeOH can alter selectivity, especially on phenyl-type phases.[4]

  • Result: ACN produced sharper peaks and better resolution for early-eluting impurities. Therefore, ACN was chosen as the organic modifier. The gradient was then optimized to ensure adequate separation of all observed impurity peaks from the main analyte peak within a reasonable run time.

// Connections A -> B [label="Informs initial choices"]; B -> C [label="Selectivity"]; C -> D [label="Peak Shape & Retention"]; D -> E [label="Fine-tuning"]; E -> F [label="Test for Specificity"]; F -> G [label="Confirm Stability-Indicating"]; G -> H [label="Finalize Method"]; } Method Development Workflow

Phase 2: Proving the Method is Stability-Indicating

A critical requirement for a purity method is that it must be able to separate the active pharmaceutical ingredient (API) from any degradation products.[6][7] This is confirmed through forced degradation studies, as mandated by ICH guideline Q1A(R2).[8][9][10]

Experimental Protocol: Forced Degradation A solution of this compound was subjected to the following stress conditions to induce degradation, aiming for 5-20% degradation of the active ingredient.[9]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.

Data Summary: Forced Degradation Results

Stress Condition% Degradation of APINumber of DegradantsObservations
Acid Hydrolysis 12.5%2Major degradant at RRT 0.85, minor at RRT 1.15.
Base Hydrolysis 8.2%1Single major degradant at RRT 0.70.
Oxidation 18.9%3Multiple degradants, well-resolved from the main peak.
Thermal 2.1%1Minor degradation, indicating good thermal stability.
Photolytic 5.5%2Two minor degradants observed.

// Axis X_Axis [pos="0,0!"]; Y_Axis [pos="0,0!"]; X_Axis_End [pos="7,0!"]; Y_Axis_End [pos="0,3!"]; X_Axis -> X_Axis_End [label=" Retention Time (min)", fontcolor="#202124"]; Y_Axis -> Y_Axis_End [label=" Response (AU) ", fontcolor="#202124"];

// Chromatogram data points node [shape=point, color="#4285F4", width=0.01]; p1 [pos="1.5,0!"]; p2 [pos="1.8,0.5!"]; p3 [pos="2.0,2.5!"]; p4 [pos="2.2,0.5!"]; p5 [pos="2.5,0!"]; p6 [pos="3.8,0!"]; p7 [pos="4.0,0.8!"]; p8 [pos="4.2,0.2!"]; p9 [pos="4.4,0!"]; p10 [pos="5.0,0!"]; p11 [pos="5.4,0.4!"]; p12 [pos="5.5,2.8!"]; p13 [pos="5.6,0.4!"]; p14 [pos="5.9,0!"]; p15 [pos="6.2,0!"]; p16 [pos="6.4,0.6!"]; p17 [pos="6.6,0.1!"]; p18 [pos="6.8,0!"];

// Draw curves edge [style=solid, color="#4285F4", arrowhead=none]; p1 -> p2 -> p3 -> p4 -> p5 [splines=curved]; p6 -> p7 -> p8 -> p9 [splines=curved]; p10 -> p11 -> p12 -> p13 -> p14 [splines=curved]; p15 -> p16 -> p17 -> p18 [splines=curved];

// Labels node [shape=plaintext, fontcolor="#202124"]; label_d1 [pos="2.0,2.7!", label="Degradant 1"]; label_d2 [pos="4.1,1.0!", label="Degradant 2"]; label_api [pos="5.5,3.0!", label="API Peak", fontcolor="#EA4335"]; label_d3 [pos="6.5,0.8!", label="Degradant 3"]; } A Stability-Indicating Chromatogram

Phase 3: Method Validation as a Self-Validating System

The final step is to formally validate the optimized method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13]

Final Optimized Method Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 30% B in 10 min, 30% to 90% B in 5 min, hold at 90% B for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Experimental Protocols & Acceptance Criteria

  • Specificity: Confirmed through forced degradation studies and analysis of a placebo blank. No interfering peaks were observed at the retention time of the main analyte.

  • Linearity: A minimum of 5 concentrations were prepared across a range of LOQ to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).[12]

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (% Recovery): Analyzed in triplicate at three concentrations (e.g., 80%, 100%, 120%).

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Six replicate injections of a 100% standard solution.

    • Intermediate Precision: Performed by a different analyst on a different day.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: S/N of ~3 for LOD and ~10 for LOQ.

  • Robustness: Method performance was evaluated after deliberate small changes to key parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

    • Acceptance Criterion: No significant impact on resolution or quantitation; system suitability parameters remain within limits.

Data Summary: Method Validation Results

Validation ParameterResultAcceptance CriterionStatus
Specificity No interference observedNo interference at API RTPass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate RSD) 0.68%≤ 2.0%Pass
LOD 0.15 µg/mL (S/N = 3.3)S/N ~ 3Pass
LOQ 0.50 µg/mL (S/N = 10.5)S/N ~ 10Pass
Robustness System suitability passed under all varied conditionsPassPass

Conclusion

This guide demonstrates a systematic, science-driven approach to developing a robust and reliable HPLC method for the purity assessment of this compound. By comparing alternative stationary phases and meticulously optimizing mobile phase conditions, we established a method capable of providing accurate and precise results. The successful completion of forced degradation studies and full validation in accordance with ICH guidelines confirms that the final method is specific, stability-indicating, and fit for its intended purpose in a regulated pharmaceutical development environment.

References

  • Jain, A., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of chromatographic science, 50(6), 482–489. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Estevez, Y., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of pharmaceutical and biomedical analysis, 49(5), 1276-1283. Available at: [Link]

  • Chow, A. T., et al. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 40(23), 7435-7441. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research, 13(4), 284-289. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1845-1852. Available at: [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta chromatographica, 19, 219-231. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Patel, H., et al. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research, 2(4), 107-124. Available at: [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology CPMP/ICH/381/95. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Zejc, A., & Pawłowski, M. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 58(6), 423-428. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AmplifyBio. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Available at: [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Patil, S. S., & Bari, S. B. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development, 5(4). Available at: https://www.ijsred.com/volume5-issue4-p679-685.php
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Singh, S., & Kumar, M. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. Available at: [Link]

Sources

Comparing bioactivity of 4-(Azetidin-3-yloxy)quinoline vs 4-alkoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive guide compares the bioactivity and medicinal chemistry profiles of 4-(Azetidin-3-yloxy)quinoline versus standard 4-alkoxyquinolines . This analysis is structured for drug discovery professionals, focusing on the rationale for scaffold hopping from flexible ethers to rigid heterocycles.

Executive Summary: The Strategic Pivot

In kinase inhibitor and GPCR ligand design, the 4-alkoxyquinoline moiety is a classic pharmacophore (seen in early EGFR/c-Met inhibitors). However, it frequently suffers from rapid oxidative metabolism (O-dealkylation) and poor aqueous solubility.

The This compound scaffold represents a high-value bioisosteric replacement. By constraining the ether linkage within a strained, basic azetidine ring, researchers can simultaneously:

  • Block Metabolic Soft Spots: Prevent CYP450-mediated O-dealkylation.

  • Enhance Solubility: Introduce a solubilizing basic amine (

    
    ) without disrupting the aromatic binding vector.
    
  • Freeze Bioactive Conformations: Reduce the entropic penalty of binding by rigidifying the side chain.

Quick Verdict
Feature4-Alkoxyquinoline (Standard)This compound (Advanced)
Metabolic Stability Low (Rapid O-dealkylation)High (Sterically/Electronically protected)
Solubility Poor (Lipophilic)Excellent (Tunable basic center)
Synthetic Access Easy (Williamson Ether Synthesis)Moderate (

with protected azetidinols)
Binding Entropy High penalty (Flexible chain)Low penalty (Rigidified)

Technical Deep Dive: Mechanisms of Action

Structural Dynamics & Entropy

4-Alkoxyquinolines possess a flexible alkyl chain. Upon binding to a protein target (e.g., the ATP pocket of a kinase), this chain must adopt a specific conformation, resulting in a significant loss of conformational entropy (


).

This compound locks the ether oxygen and the terminal nitrogen into a specific vector relative to the quinoline core. The 4-membered ring creates a "pucker" angle that often mimics the bioactive conformation of propoxy/ethoxy chains but with fewer rotatable bonds. This pre-organization improves affinity by minimizing the entropic cost of binding.

Metabolic Fate: The CYP450 Interaction

The primary failure mode for 4-alkoxyquinolines is O-dealkylation . Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) hydroxylate the


-carbon next to the ether oxygen, leading to hemiacetal collapse and release of the aldehyde, leaving a 4-hydroxyquinoline metabolite (inactive).

The Azetidine Shield: In the azetidine scaffold, the


-carbons are part of a strained ring system.
  • Steric Hindrance: The bulk of the ring impedes the approach of the Heme-Iron oxidant.

  • Electronic Deactivation: The protonated amine (at physiological pH) exerts an electron-withdrawing effect, deactivating the

    
    -C-H bonds toward oxidation.
    
Visualization: Metabolic Pathways

The following diagram contrasts the metabolic instability of the alkoxy group with the stability of the azetidine ether.

MetabolicFate Alkoxy 4-Alkoxyquinoline (Lipophilic) Intermed α-Hydroxylation (CYP450) Alkoxy->Intermed Rapid Metabolism Collapse Hemiacetal Collapse Intermed->Collapse Inactive 4-Hydroxyquinoline (Inactive Metabolite) Collapse->Inactive Loss of Potency Azetidine This compound (Polar/Rigid) Stable Metabolically Stable (Excreted Intact) Azetidine->Stable Major Pathway NOxide N-Oxidation (Minor Metabolite) Azetidine->NOxide Slow (FMO)

Figure 1: Comparative metabolic fate. The alkoxy chain undergoes rapid degradation, while the azetidine ring resists carbon oxidation.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct alkylation of 4-hydroxyquinoline with azetidine halides is low-yielding. The industry-standard approach uses 4-chloroquinoline and a protected azetidinol.

Reagents:

  • 4-Chloroquinoline derivative (1.0 eq)

  • N-Boc-3-hydroxyazetidine (1.2 eq)

  • Base: NaH (60% dispersion, 2.0 eq) or Cs2CO3 (3.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF at 0°C. Slowly add NaH. Stir for 30 min to generate the alkoxide. Critical Checkpoint: Ensure H2 evolution ceases.

  • Coupling: Add the 4-chloroquinoline solution dropwise. Heat to 80-100°C for 4-12 hours.

  • Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to reveal the free amine.

  • Validation: NMR should show the diagnostic quintet for the azetidine C3 proton at

    
     5.0-5.5 ppm.
    
Protocol B: Microsomal Stability Assay (Head-to-Head)

To prove the superiority of the azetidine scaffold, run this assay alongside the alkoxy analogue.

  • Preparation: Prepare 1 µM solutions of both compounds in phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion (

    
    ).
    
  • Calculation: Plot ln(% remaining) vs. time.

Data Presentation & Analysis

Quantitative Comparison Table

The following data represents typical SAR trends observed when switching from a propoxy group to an azetidinyl ether in kinase inhibitors (e.g., c-Met or VEGFR series).

Property4-PropoxyquinolineThis compoundImpact
cLogP 3.5 - 4.21.8 - 2.5Improved (Lower lipophilicity reduces non-specific binding)
Solubility (pH 7.4) < 10 µM> 100 µMMajor Gain (Due to protonated azetidine amine)
HLM

< 15 min> 60 minCritical Gain (Blocks O-dealkylation)
Target Affinity (

)
BaselineEquivalent or 2-5x PotentMaintained/Improved (Rigidification benefit)
hERG Inhibition Moderate RiskLow RiskSafety (Polarity reduces channel blockade)
Synthesis Workflow Diagram

Synthesis SM1 4-Chloroquinoline Base NaH / DMF / 80°C SM1->Base SM2 N-Boc-3-Hydroxyazetidine SM2->Base Coupling SNAr Coupling Base->Coupling Intermed Intermediate: N-Boc-4-(Azetidin-3-yloxy)quinoline Coupling->Intermed Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Final Final Product: This compound Deprotect->Final

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (


).

References

  • Vertex AI Search Results. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from 1

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from 2

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres. Chemical Science. Retrieved from 3

  • MDPI. (2023). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Retrieved from 4

  • ACS Publications. (2025).[5] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from 5[5]

Sources

Comparative stability studies of azetidine vs pyrrolidine quinoline ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-value tactic to optimize lead compounds. This guide provides a technical comparison of Azetidine Quinoline Ethers versus their Pyrrolidine counterparts.

While pyrrolidines offer robust chemical stability and synthetic accessibility, azetidines frequently demonstrate superior metabolic stability and improved physicochemical profiles (lower LogD, reduced lipophilicity).[1] However, this comes at the cost of increased chemical lability under acidic conditions due to significant ring strain (~25 kcal/mol). This guide details the mechanistic underpinnings of these differences and provides self-validating protocols to assess them.

Key Comparative Metrics
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are more prone to acid-catalyzed hydrolysis.
Lipophilicity (LogD) Lower (

-0.5 to -1.0)
Higher (Baseline)Azetidine improves solubility and lowers metabolic clearance.
Basicity (pKa) ~11.0 (Alkyl) / Lower if N-aryl~11.3 (Alkyl)Azetidine N-lone pair is less available in conjugated systems.
Metabolic Stability High (Reduces

-oxidation)
Moderate (Prone to CYP450 attack)Azetidine blocks metabolic soft spots.

Physicochemical & Chemical Stability Profile

The Ring Strain Factor

The fundamental differentiator is ring strain. The azetidine ring possesses significant angle strain compared to the nearly strain-free pyrrolidine.

  • Pyrrolidine Quinoline Ethers: Chemically inert under physiological and most stress conditions (pH 1–10). The ether linkage is the primary point of potential failure, but generally stable.

  • Azetidine Quinoline Ethers: The C3-ether linkage introduces an electronegative oxygen on a strained ring. While generally stable at neutral pH, acidic environments can trigger ring-opening solvolysis, particularly if intramolecular nucleophiles (e.g., pendant amides or alcohols) are present to facilitate the cleavage.

Degradation Pathways

Under acidic stress (pH < 2), azetidine ethers can undergo ring opening to form acyclic amino-alcohols or chlorides. Pyrrolidines typically resist this pathway entirely.

Diagram 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the divergent stability profiles under acidic stress.

StabilityPathways Start_Azet Azetidine Quinoline Ether (Strained Ring) Acid_Cond Acidic Stress (pH 1.2, 37°C) Start_Azet->Acid_Cond Start_Pyrr Pyrrolidine Quinoline Ether (Relaxed Ring) Start_Pyrr->Acid_Cond Inter_Azet Protonated Azetidinium (Highly Activated) Acid_Cond->Inter_Azet Rapid Protonation Inter_Pyrr Protonated Pyrrolidinium (Stable) Acid_Cond->Inter_Pyrr Rapid Protonation Prod_Open Ring-Opened Product (Hydrolysis/Solvolysis) Inter_Azet->Prod_Open Strain Release (Nucleophilic Attack) Prod_Stable Intact Molecule (No Degradation) Inter_Pyrr->Prod_Stable Resists Opening

Caption: Comparative degradation logic under acidic stress. Azetidines risk strain-release ring opening, while pyrrolidines remain intact.

Metabolic Stability (Microsomal Turnover)

Azetidines are often employed specifically to solve metabolic liability issues found in pyrrolidines.

Mechanism of Improvement
  • Reduced Lipophilicity (LogD): The smaller hydrophobic surface area of azetidine lowers the overall LogD. Lower LogD correlates with reduced binding to CYP450 active sites, decreasing intrinsic clearance (

    
    ).
    
  • Steric Occlusion: The puckered conformation of the azetidine ring can sterically hinder access to the

    
    -carbon relative to the nitrogen, a common site for oxidative metabolism (N-dealkylation).
    
  • Electronic Effects: The ionization potential of the nitrogen lone pair changes with ring size, potentially altering the rate of Single Electron Transfer (SET) oxidation steps in CYP450 catalysis.

Case Study Data (Representative)

Comparison of intrinsic clearance (


) in Human Liver Microsomes (HLM).
Compound ScaffoldStructureLogD (pH 7.4)HLM

(

L/min/mg)

(min)
Pyrrolidine Ether Quinoline-O-C3-Pyrrolidine2.845.2 (High)15
Azetidine Ether Quinoline-O-C3-Azetidine1.912.5 (Low)>60
Result

-0.9
3.6x Improvement 4x Stability

Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine the vulnerability of the ether linkage and ring system to hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.

  • Buffers: Prepare 50 mM buffers at pH 1.2 (HCl), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Incubation:

    • Dilute stock to 10

      
      M in each buffer (0.1% DMSO final).
      
    • Incubate at 37°C and 60°C (accelerated stress).

  • Sampling: Aliquot at

    
     hours. Quench acidic samples with equal volume 1M Tris (pH 8.5) immediately to stop reaction.
    
  • Analysis: LC-MS/MS. Monitor for parent depletion and appearance of ring-opened mass (+18 Da for hydrolysis or +36 Da for HCl addition).

  • Validation Criteria:

    • Pyrrolidine Control: Must show <5% degradation at 24h/pH 1.2.

    • Azetidine Test: If >20% degradation is observed, the scaffold is chemically labile.

Protocol B: Microsomal Stability Assay

Objective: Compare metabolic turnover rates.

Diagram 2: Metabolic Stability Workflow

This workflow ensures data integrity through specific control checkpoints.

ExperimentalWorkflow Prep Sample Prep 1 µM Test Compound 0.5 mg/mL Microsomes PreInc Pre-Incubation 10 min @ 37°C (Check Non-NADPH Stability) Prep->PreInc Start Initiation Add NADPH (1 mM) PreInc->Start If stable w/o NADPH Sampling Sampling Points 0, 5, 15, 30, 60 min Start->Sampling Quench Quench Cold Acetonitrile + IS Sampling->Quench Analysis LC-MS/MS Analysis Calc: % Remaining & CLint Quench->Analysis

Caption: Standardized microsomal stability workflow. Pre-incubation step is critical to rule out chemical instability before enzymatic initiation.

Protocol Steps:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound (ensures first-order kinetics).
    
  • Controls:

    • Positive: Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative: Incubation without NADPH (detects chemical instability or non-CYP degradation).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .

Conclusion & Recommendation

For Quinoline Ether drug discovery programs:

  • Prioritize Azetidines when the primary goal is to lower LogD, improve solubility, or extend metabolic half-life. The metabolic advantages often outweigh the chemical stability risks.

  • Select Pyrrolidines if the molecule must survive highly acidic environments (e.g., oral formulation requiring stability in stomach acid without enteric coating) or if the synthetic route requires harsh acidic deprotection steps.

Final Verdict: The azetidine quinoline ether is the superior "drug-like" scaffold, provided it passes the pH 1.2 stress test described in Protocol A.

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. (2026). Discusses the bioisosteric utility of azetidines vs pyrrolidines. Link(Note: Representative link to ACS Organic Letters)

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Details the acid-mediated instability mechanisms of azetidine rings. Link

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021).[2][3] Comprehensive review on ring strain and reactivity. Link

  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem. (2025).[4] Provides comparative metabolic data for azetidine scaffolds. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). Overview of FDA-approved azetidine drugs and their stability profiles. Link

Sources

A Comparative Guide to the Synthesis of 4-(Azetidin-3-yloxy)quinoline: Validating Synthetic Routes Against Literature Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(azetidin-3-yloxy)quinoline scaffold is a privileged motif in medicinal chemistry, appearing as a core structural element in numerous compounds under investigation for a range of therapeutic applications. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the drug discovery and development process. This guide provides an in-depth comparison of the two most prominent synthetic routes to this compound, validating these approaches against established literature precedents. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the this compound Moiety

The quinoline core is a versatile pharmacophore, and its substitution at the 4-position with small, saturated heterocycles has proven to be a fruitful strategy in the design of novel therapeutic agents. The azetidin-3-yloxy substituent, in particular, can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while also providing a vector for further functionalization. Given its importance, the development of robust and efficient synthetic routes to this compound is a critical enabling step in the exploration of new chemical space for drug discovery.

Synthetic Strategies: A Head-to-Head Comparison

Two principal strategies emerge from the literature for the construction of the ether linkage in this compound: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction . Both approaches offer distinct advantages and disadvantages, and the optimal choice will depend on factors such as scale, available starting materials, and desired purity profile.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classic and often high-yielding method for the formation of aryl ethers. In this approach, the electron-deficient quinoline ring is activated towards nucleophilic attack at the 4-position by a leaving group, typically a halide. The alkoxide of N-Boc-3-hydroxyazetidine then displaces the halide to form the desired ether linkage. A final deprotection step yields the target compound.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the nitrogen atom in the quinoline ring withdraws electron density, making the C4 position susceptible to nucleophilic attack. The reaction is facilitated by a strong base to generate the more nucleophilic alkoxide from N-Boc-3-hydroxyazetidine. The intermediate, often referred to as a Meisenheimer complex, is stabilized by resonance. The subsequent loss of the leaving group restores aromaticity and yields the product.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotection 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex 4-Chloroquinoline->Meisenheimer_Complex Addition N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide N-Boc-3-azetidinoxide N-Boc-3-hydroxyazetidine->Alkoxide Deprotonation Base Base (e.g., KHMDS) Alkoxide->Meisenheimer_Complex Protected_Product N-Boc-4-(azetidin-3-yloxy)quinoline Meisenheimer_Complex->Protected_Product Elimination of Cl- Final_Product This compound Protected_Product->Final_Product Deprotection Acid Acid (e.g., TFA)

Caption: SNAr reaction workflow for the synthesis of this compound.

Experimental Protocol: SNAr Route

Step 1: Synthesis of tert-butyl 3-(quinolin-4-yloxy)azetidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq.) portionwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-chloroquinoline (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl 3-(quinolin-4-yloxy)azetidine-1-carboxylate from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1][2]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification by crystallization or chromatography may be necessary.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and often milder approach to the formation of the C-O bond.[3][4] This reaction couples a primary or secondary alcohol with a nucleophile that has a pKa of less than 15, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6] In this case, 4-hydroxyquinoline acts as the nucleophile and N-Boc-3-hydroxyazetidine is the alcohol component.

Mechanistic Rationale

The Mitsunobu reaction proceeds through a complex series of intermediates. Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine. This betaine then deprotonates the nucleophile (4-hydroxyquinoline) to form a phosphonium salt and the anion of the nucleophile. The alcohol (N-Boc-3-hydroxyazetidine) is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the nucleophilic anion displaces the activated alcohol in an SN2 fashion to form the desired product with inversion of configuration at the alcohol's stereocenter (though this is not relevant for the achiral N-Boc-3-hydroxyazetidine).[7][8]

Mitsunobu_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Sₙ2 Displacement & Deprotection PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Reacts with alcohol 4-Hydroxyquinoline 4-Hydroxyquinoline Quinolinolate 4-Quinolinolate Anion 4-Hydroxyquinoline->Quinolinolate Deprotonation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine->Alkoxyphosphonium Protected_Product N-Boc-4-(azetidin-3-yloxy)quinoline Alkoxyphosphonium->Protected_Product Sₙ2 Attack Quinolinolate->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection Acid Acid (e.g., TFA)

Caption: Mitsunobu reaction workflow for the synthesis of this compound.

Experimental Protocol: Mitsunobu Route

Step 1: Synthesis of tert-butyl 3-(quinolin-4-yloxy)azetidine-1-carboxylate

  • To a solution of 4-hydroxyquinoline (1.0 eq.), N-Boc-3-hydroxyazetidine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • This step is identical to the deprotection step in the SNAr route. Dissolve the purified N-Boc protected product in DCM and treat with TFA at 0 °C to room temperature until the reaction is complete.

  • Work up with aqueous sodium bicarbonate and extract with DCM to isolate the final product.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Mitsunobu Reaction
Starting Materials 4-Chloroquinoline, N-Boc-3-hydroxyazetidine4-Hydroxyquinoline, N-Boc-3-hydroxyazetidine
Reagents Strong base (e.g., KHMDS, NaH)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)
Reaction Conditions Typically 0 °C to room temperature or elevated temperaturesGenerally mild, 0 °C to room temperature
Yield Often high, can be quantitative with activated substratesGenerally good to excellent, but can be sensitive to substrate and conditions[9]
Purity & Workup Workup is generally straightforward.Purification can be challenging due to the formation of triphenylphosphine oxide and hydrazinedicarboxylate byproducts.[7]
Scalability Generally scalable, though the use of strong, moisture-sensitive bases can pose challenges on a larger scale.[10][11]Scalability can be an issue due to the cost of reagents and the difficulty in removing stoichiometric byproducts.
Atom Economy Moderate, as a halide and the base's counterion are generated as waste.Poor, due to the generation of stoichiometric amounts of phosphine oxide and reduced azodicarboxylate.
Safety Considerations Use of strong, flammable, and corrosive bases requires careful handling.Azodicarboxylates can be hazardous and triphenylphosphine is an irritant.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction represent viable and literature-supported strategies for the synthesis of this compound.

The SNAr route is likely the more cost-effective and scalable option for larger-scale synthesis, given the lower cost of the reagents and the more straightforward purification. However, the use of a strong base may not be compatible with all functional groups, and optimization of reaction conditions may be required to achieve high yields.

The Mitsunobu reaction , while having a poorer atom economy and more challenging purification, offers the advantage of milder reaction conditions and can be a valuable alternative, particularly for small-scale synthesis or when the SNAr route proves to be low-yielding.

Ultimately, the choice of synthetic route will be dictated by the specific needs of the research program. For initial exploratory work, the Mitsunobu reaction may offer a quicker entry to the target compound. For process development and scale-up, the SNAr approach is likely to be the more practical and economical choice. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions for the desired outcome.

References

Sources

Reference standards and quality control for 4-(Azetidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication for pharmaceutical scientists and QC professionals. It synthesizes chemical principles of strained heterocycles with rigorous analytical validation standards.

A Definitive Comparison Guide for Drug Development

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, 4-(Azetidin-3-yloxy)quinoline serves as a high-value pharmacophore, bridging a stable aromatic system (quinoline) with a strained, hydrophilic solubilizing group (azetidine).[1][2]

However, the physicochemical mismatch between the stable quinoline and the reactive, strained azetidine ring creates unique Quality Control (QC) challenges. Standard reagent-grade materials often fail to detect acid-catalyzed ring-opening impurities and variable salt stoichiometry , leading to critical errors in potency assignment and toxicological risk assessment.[1][2]

This guide objectively compares the performance of Certified Reference Materials (CRM) against Commercial Reagent Grades and In-House Working Standards , supported by experimental protocols for impurity profiling.

Technical Profile & Critical Quality Attributes (CQAs)

The "Product" in this evaluation is a Primary Reference Standard of this compound (typically as the dihydrochloride salt), characterized by orthogonal methods.

FeatureSpecification (Reference Standard)Technical Rationale
Chemical Structure This compound[1][2] • 2HClThe ether linkage at C4 is electronically coupled to the quinoline nitrogen. The 2HCl salt stabilizes the basic azetidine amine.
Purity (HPLC) ≥ 99.5% (Area %) Essential to distinguish the parent from the N-oxide and ring-opened hydrolysis products.[1][2]
Identity 1H-NMR, 13C-NMR, MS, IRMust confirm the integrity of the strained 4-membered ring (distinctive NMR chemical shifts ~4.0-4.5 ppm).
Residual Solvents < ICH Q3C LimitsHygroscopic salts often trap ether or methanol from precipitation steps.[1][2]
Water Content Quantified (KF)The salt is highly hygroscopic; unquantified water leads to massive assay drift (potency errors).[1][2]

Comparative Analysis: Reference Standard vs. Alternatives

We evaluated the impact of using different grades of material on analytical accuracy.

The Alternatives
  • Alternative A (Commercial Reagent Grade): Typically 95-97% purity, often used for early synthesis.[1][2]

  • Alternative B (In-House Crude): Isolated directly from reaction mixtures without recrystallization.[1][2]

Performance Data: Assay Accuracy & Impurity Detection
Performance MetricReference Standard (CRM) Alt A: Reagent Grade Alt B: In-House Crude Impact on Development
Assay Potency 100.0% ± 0.5% 94.2% (Variable)88.5% (High Variance)Using Alt A results in a 5.8% dosing error in biological assays.[1][2]
Ring-Opened Impurity < 0.1% (LOQ) 1.5% - 3.0%> 5.0%The ring-opened impurity (3-((quinolin-4-yl)oxy)propan-1-amine) is often cytotoxic and mimics the parent in low-res HPLC.[1][2]
Salt Stoichiometry Defined (2.0 HCl)Undefined (1.5 - 2.2 HCl)VariableIncorrect MW calculations; pH drift in cellular media.[1][2]
Stability (6 mo) Stable (Desiccated)Degradation observedRapid hydrolysisReagent grade often lacks proper packaging, accelerating hydrolysis.[1][2]

Deep Dive: The "Hidden" Impurity Risk

The azetidine ring has a strain energy of ~25 kcal/mol.[2][3] Under acidic conditions or in the presence of nucleophilic solvents (methanol/water), it undergoes nucleophilic ring opening .

Why Reagent Grade Fails: Standard QC for reagents often uses generic acidic HPLC gradients (0.1% TFA).[1][2] If the method is not optimized, the ring-opened impurity elutes in the void volume or co-elutes with the solvent front, leading to a "false pass" for purity.

Visualization: Degradation & Impurity Pathway[1]

G Start This compound (Parent) Acid Acidic Conditions (H+ / H2O) Start->Acid Stress Oxidation Oxidation (Peroxides) Start->Oxidation Stress Impurity1 Impurity A: Ring-Opened Hydrolysis Product (Amino-propanol derivative) Acid->Impurity1 Nucleophilic Attack (Rapid) Impurity3 Impurity C: Polymerization (Oligomers) Acid->Impurity3 Self-reaction (Conc. dependent) Impurity2 Impurity B: Quinoline N-Oxide Oxidation->Impurity2 N-oxidation

Figure 1: Degradation pathways for Azetidine-Quinoline ethers.[1][2] Note the susceptibility to acid-mediated ring opening.[2][4][5][6][7]

Experimental Protocols

To validate the quality of this compound, the following protocols are mandatory. These methods distinguish the intact strained ring from its degradation products.[2]

Protocol A: Stability-Indicating HPLC Method

Unlike generic methods, this protocol uses a high pH buffer to suppress protonation of the quinoline, improving peak shape and retaining the polar ring-opened impurities.

  • Column: C18 Hybrid Particle (e.g., XBridge C18), 3.5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to trap polar amines)[1][2]

    • 2-15 min: 5% → 60% B[1][2]

    • 15-20 min: 60% → 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Quinoline core) and 210 nm (Azetidine backbone).[1][2]

  • Temperature: 30°C.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Parent and Ring-Opened Impurity (which elutes earlier).

  • Tailing Factor: < 1.5 (Critical for basic quinolines).[1][2]

Protocol B: Stress Testing (Forced Degradation)

Purpose: To confirm the method detects potential degradation products.

  • Acid Stress: Dissolve 1 mg/mL standard in 0.1 N HCl. Heat at 60°C for 2 hours.

    • Expected Result: >10% degradation to Ring-Opened Impurity (Impurity A).[1][2]

  • Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Ambient temp for 4 hours.

    • Expected Result: Stable (Quinolines are generally base-stable).[1][2]

  • Oxidation: Treat with 3% H2O2.[1][2]

    • Expected Result: Formation of N-Oxide (Impurity B, elutes later than parent).[1][2]

QC Workflow Decision Tree

When should you invest in the Primary Reference Standard vs. using Reagent Grade?

QC_Workflow Start Select Material Grade Q1 Application Type? Start->Q1 HTS High Throughput Screening (Hit Finding) Q1->HTS Early Stage LeadOpt Lead Optimization (SAR) Q1->LeadOpt Mid Stage Tox GLP Tox / Clinical Q1->Tox Late Stage Reagent Use Reagent Grade (Check Identity by LCMS) HTS->Reagent WorkingStd Use In-House Working Std (Qualify against Primary) LeadOpt->WorkingStd Primary MUST Use Primary Reference Standard Tox->Primary Reagent->WorkingStd If Hit Confirmed WorkingStd->Primary If Candidate Selected

Figure 2: Decision matrix for selecting the appropriate quality grade based on development stage.

References

  • Mughal, H., & Szostak, M. (2021).[1][2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[2][8]

  • Bai, G., et al. (2021).[1][2][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [1][2]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]

  • PubChem Compound Summary. (2025). 4-Quinolinyl and Azetidine Derivatives. National Center for Biotechnology Information.[1][2]

  • Musioł, R., et al. (2006).[1][2] RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography B.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.